Ciliobrevin D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJSIEVASHGLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ciliobrevin D: A Technical Guide to its Discovery, Synthesis, and Application in Cytoplasmic Dynein Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ciliobrevin D is a potent, cell-permeable, and reversible small-molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein. Its discovery has provided a critical tool for dissecting the multifaceted roles of dynein in fundamental cellular processes. This technical guide provides an in-depth overview of this compound, covering its discovery through a chemical screen for Hedgehog signaling antagonists, its chemical synthesis pathway, its mechanism of action as a dynein ATPase inhibitor, and its impact on various signaling pathways. Detailed experimental protocols for key assays and a compilation of quantitative data are presented to facilitate its application in research and drug development.
Discovery of this compound
This compound was identified from a class of compounds, the ciliobrevins, which were discovered through a high-throughput screen for small-molecule inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3] The initial screen identified a benzoyl dihydroquinazolinone, HPI-4, that could impair cellular responses downstream of the core Hh pathway component, Smoothened.[2] Further investigation revealed that prolonged treatment with HPI-4 also led to a reduction in the number and length of primary cilia, organelles essential for Hh signal transduction.[2]
This observation prompted the synthesis of HPI-4 analogs to separate the anti-Hedgehog activity from the cilia-disrupting effects.[2][3] This effort led to the identification of two groups of compounds: one that inhibited Hedgehog signaling without affecting cilia and another that impacted both. This compound belongs to the latter group and was characterized as a potent inhibitor of cytoplasmic dynein, a motor protein crucial for intraflagellar transport (IFT) within cilia.[2][3] Specifically, Ciliobrevin A and D were found to mimic the effects of Hedgehog pathway activation on the localization of the transcription factor Gli2 to the ciliary tip, suggesting interference with the dynein-mediated retrograde IFT.[2] Subsequent in vitro assays confirmed that ciliobrevins directly inhibit the ATPase activity and microtubule gliding function of cytoplasmic dynein.[1][4]
Chemical Synthesis Pathway
This compound is a dihydroquinazolinone derivative. The synthesis of this scaffold and its analogs can be achieved through various organic chemistry strategies. While a detailed, step-by-step protocol for the specific synthesis of this compound as performed in the initial discovery is not publicly available in a methods-focused publication, the general approach involves the condensation of substituted 2-aminobenzamides or related precursors with aldehydes or other electrophiles.
One common and modular approach to synthesize the dihydroquinazolinone core involves a cascade cyclization/Leuckart–Wallach type reaction.[5] This method utilizes readily available starting materials and avoids the need for toxic reagents or expensive metal catalysts.[5] The reaction typically proceeds by reacting a 2-aminobenzamide with an aldehyde in the presence of a reducing agent like formic acid, which also serves as a solvent.[5] This one-pot, three-component reaction is efficient and allows for the introduction of diversity at various positions of the dihydroquinazolinone scaffold.[6][7]
Another synthetic strategy involves the condensation of a 2-fluorobenzoic acid methyl ester with a 4-cyano-aminopyrazole under basic conditions to create related analogs.[8] The synthesis of the broader class of dihydroquinazolinone derivatives has been extensively reviewed, with various methods employing solid-phase synthesis for the generation of chemical libraries.[1]
Mechanism of Action
This compound functions as a specific, reversible, and ATP-competitive inhibitor of the cytoplasmic dynein motor protein.[4][9] Cytoplasmic dynein is a large, multi-subunit protein complex that utilizes the energy from ATP hydrolysis to move along microtubules towards their minus-end. This movement is essential for a wide range of cellular functions.
This compound directly targets the AAA+ ATPase domain of the dynein heavy chain, interfering with its catalytic cycle.[4] By inhibiting the ATPase activity, this compound prevents the conformational changes in the dynein motor that are necessary for its processive movement along microtubules. Importantly, this compound does not significantly affect the ATPase activity of other motor proteins like kinesin-1 or kinesin-5, nor does it disrupt the binding of ADP-bound dynein to microtubules, highlighting its specificity.[4]
The inhibition of dynein's motor function by this compound leads to the disruption of numerous cellular processes that rely on dynein-mediated transport.
Impact on Cellular Signaling Pathways
By inhibiting the fundamental cellular machinery of cytoplasmic dynein, this compound has pleiotropic effects on various signaling pathways and cellular processes.
Hedgehog Signaling
As discovered in the initial screen, this compound is a potent inhibitor of the Hedgehog signaling pathway.[1][5] This pathway is critical during embryonic development and its misregulation is implicated in several cancers. The primary cilium acts as a signaling hub for the Hh pathway. This compound disrupts the dynein-dependent intraflagellar transport (IFT) necessary for the proper localization and trafficking of Hh pathway components, such as the signal transducer Smoothened and the Gli transcription factors, within the cilium.[1][3] This disruption ultimately blocks the downstream transcriptional output of the pathway.
Figure 1: Inhibition of Hedgehog signaling by this compound.
Axonal Transport
Cytoplasmic dynein is the primary motor for retrograde transport in axons, moving organelles, vesicles, and signaling molecules from the axon terminal towards the cell body. This compound has been shown to inhibit this retrograde transport.[10] Interestingly, studies have also revealed that this compound can impair anterograde (kinesin-driven) transport of some cargoes, suggesting a complex interplay and codependence between the two transport systems.[8][10] This makes this compound a valuable tool for studying the fundamental mechanisms of axonal transport and its role in neuronal development, function, and neurodegenerative diseases.[10]
Figure 2: this compound's impact on bidirectional axonal transport.
Mitosis
Cytoplasmic dynein plays a crucial role in mitosis, particularly in the formation and positioning of the mitotic spindle and in the attachment of kinetochores to microtubules.[1][11] Treatment of cells with this compound leads to defects in spindle pole focusing, resulting in multipolar or collapsed spindles.[1][6][11] It also disrupts the formation of stable kinetochore-microtubule attachments, which can lead to mitotic arrest and cell death.[1][11]
Figure 3: Disruption of mitotic spindle formation by this compound.
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.
Table 1: Inhibition of Dynein ATPase Activity
| Dynein Type | Assay Condition | IC50 (µM) | Reference |
| Bovine brain cytoplasmic dynein | Basal ATPase activity | 38 ± 6 | [2] |
| Bovine brain cytoplasmic dynein | Microtubule-stimulated ATPase activity | ~20 | [2] |
| Human cytoplasmic dynein 1 (DYNC1H1) | In vitro ATPase assay | 15 ± 2.9 | [8] |
| Human cytoplasmic dynein 2 (DYNC2H1) | In vitro ATPase assay | 20 (range: 19-21) | [8] |
Table 2: Inhibition of Dynein-Mediated Microtubule Gliding
| Dynein Source | This compound Concentration (µM) | Gliding Velocity (% of control) | Reference |
| Bovine brain cytoplasmic dynein | 20 | ~50% | [12] |
| Bovine brain cytoplasmic dynein | 100 | ~20% | [13] |
| Human cytoplasmic dynein 2 | 20 | 83 ± 10 nm/s (vs. ~130 nm/s control) | [8][12] |
Table 3: Effects on Cellular Processes
| Cellular Process | Cell Type | This compound Concentration (µM) | Observed Effect | Reference |
| Hedgehog Signaling | Shh-LIGHT2 cells | IC50 ~5-10 | Inhibition of Hh target gene expression | [1] |
| Axon Elongation | Sensory neurons | 20 | Reversible inhibition of axon extension | [10] |
| Melanosome Aggregation | Xenopus melanophores | 10-40 | Dose-dependent inhibition | [1] |
| Mitotic Spindle Formation | NIH-3T3 cells | 10-40 | Abnormal spindle formation | [6][11] |
Experimental Protocols
Cytoplasmic Dynein ATPase Assay
This protocol is a generalized procedure based on commonly used methods for measuring dynein ATPase activity.[14][15][16][17]
Materials:
-
Purified cytoplasmic dynein
-
Taxol-stabilized microtubules
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP (spiked with [γ-³²P]ATP)
-
This compound stock solution in DMSO
-
Quenching solution (e.g., 1 M perchloric acid)
-
Malachite green reagent for colorimetric phosphate detection (alternative to radioactive method)
-
96-well plates
Procedure:
-
Prepare Dynein-Microtubule Mixture: In a microcentrifuge tube on ice, mix purified dynein with taxol-stabilized microtubules in the assay buffer. The final concentration of microtubules should be sufficient to stimulate dynein's ATPase activity (e.g., 2.5 µM).
-
Add Inhibitor: Add varying concentrations of this compound (or DMSO as a vehicle control) to the dynein-microtubule mixture. Incubate for a short period (e.g., 10 minutes) on ice to allow for inhibitor binding.
-
Initiate Reaction: Transfer the reaction mixtures to a 96-well plate pre-warmed to the desired reaction temperature (e.g., 25°C). Initiate the ATPase reaction by adding the ATP solution (containing [γ-³²P]ATP). The final ATP concentration should be close to the Kₘ of dynein for ATP.
-
Incubate: Incubate the reaction for a set period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding the quenching solution.
-
Quantify Phosphate Release:
-
Radioactive Method: Separate the released ³²P-inorganic phosphate from the unhydrolyzed [γ-³²P]ATP using a charcoal-based separation method.[14] Measure the radioactivity of the supernatant using a scintillation counter.
-
Colorimetric Method: Add the malachite green reagent to the quenched reaction and measure the absorbance at a specific wavelength (e.g., 650 nm) to quantify the amount of inorganic phosphate produced.
-
-
Data Analysis: Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg dynein) for each this compound concentration. Plot the activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro Microtubule Gliding Assay
This protocol provides a general outline for performing a microtubule gliding assay to assess the effect of this compound on dynein motor function.[18][19][20][21][22]
Materials:
-
Purified cytoplasmic dynein
-
Rhodamine-labeled, taxol-stabilized microtubules
-
Flow cell (constructed from a glass slide and coverslip)
-
Blocking solution (e.g., casein solution)
-
Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 10 µM taxol)
-
ATP solution
-
This compound stock solution in DMSO
-
Antifade reagent
-
Fluorescence microscope with a temperature-controlled stage and a sensitive camera
Procedure:
-
Prepare Flow Cell: Assemble a flow cell using a glass slide and a coverslip with double-sided tape to create a channel.
-
Coat with Dynein:
-
Introduce the purified dynein solution into the flow cell and incubate for 5-10 minutes to allow the motors to adsorb to the glass surface.
-
Wash the flow cell with motility buffer to remove unbound dynein.
-
Block the remaining surface with a blocking solution (e.g., casein) to prevent non-specific binding of microtubules. Wash again with motility buffer.
-
-
Introduce Microtubules and Inhibitor:
-
Prepare a solution containing rhodamine-labeled microtubules, ATP, an antifade reagent, and the desired concentration of this compound (or DMSO for control) in motility buffer.
-
Introduce this solution into the dynein-coated flow cell.
-
-
Image Acquisition:
-
Place the flow cell on the stage of the fluorescence microscope.
-
Observe the movement of the fluorescently labeled microtubules over the dynein-coated surface.
-
Acquire time-lapse image series of the gliding microtubules using the camera.
-
-
Data Analysis:
-
Track the movement of individual microtubules over time using image analysis software (e.g., ImageJ with appropriate plugins).
-
Calculate the gliding velocity for a population of microtubules for each this compound concentration.
-
Plot the average gliding velocity as a function of this compound concentration to determine the inhibitory effect. Kymographs can also be generated to visualize the movement of individual microtubules.
-
Conclusion
This compound has emerged as an indispensable pharmacological tool for the study of cytoplasmic dynein. Its specificity and cell-permeability have enabled researchers to probe the intricate roles of this motor protein in a wide array of cellular processes with unprecedented temporal control. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the discovery, synthesis, and mechanism of this compound, along with practical guidance for its application in experimental settings. As our understanding of the complexities of dynein function continues to grow, this compound will undoubtedly remain a cornerstone of research in this field, paving the way for new discoveries and potential therapeutic interventions targeting dynein-related pathologies.
References
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Cilliobrevin D [smolecule.com]
- 3. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
- 4. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dynein inhibitor this compound inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytoplasmic Dynein Inhibitor, this compound - CAS 1370554-01-0 - Calbiochem | 250401 [merckmillipore.com]
- 12. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]
- 13. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATPase assay for dynein (radioactive) [dictybase.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Cytoplasmic dynein-like ATPase cross-links microtubules in an ATP-sensitive manner. [escholarship.org]
- 18. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polarity orientation of microtubules utilizing a dynein-based gliding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Ciliobrevin D: A Technical Guide to its Role in Modulating the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciliobrevin D is a potent, cell-permeable, and reversible small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1][2][3] Its ability to disrupt dynein-dependent microtubule-based transport has made it an invaluable tool for dissecting numerous cellular processes. This technical guide provides an in-depth examination of this compound's mechanism of action with a specific focus on its profound impact on the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various cancers. The primary cilium, a microtubule-based organelle, serves as a central hub for Hh signal transduction. This compound's disruption of ciliary structure and function provides a powerful means to investigate and potentially control this vital signaling cascade. This guide will detail its mechanism of action, provide quantitative data on its efficacy, outline key experimental protocols, and present visual diagrams of the signaling pathways and experimental workflows.
Mechanism of Action: this compound and the Inhibition of Hedgehog Signaling
This compound's primary molecular target is cytoplasmic dynein, a motor protein complex responsible for transporting cellular cargo towards the minus-end of microtubules.[4] It inhibits both cytoplasmic dynein 1 and 2.[4][5] The Hedgehog signaling pathway is critically dependent on the proper function of the primary cilium, an organelle whose assembly and function rely heavily on intraflagellar transport (IFT), a process driven by motor proteins including cytoplasmic dynein 2.[5][6]
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh):
-
The receptor Patched (PTCH1) is localized to the primary cilium and inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[7]
-
The transcription factors of the Gli family (Gli2 and Gli3) are sequestered in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU).
-
Gli proteins are processed into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[7]
Upon binding of a Hedgehog ligand:
-
PTCH1 is removed from the cilium, relieving its inhibition of SMO.[7]
-
SMO accumulates in the ciliary membrane, leading to the dissociation of Gli proteins from SUFU.[7]
-
Full-length Gli proteins are processed into their activator forms (GliA) and translocate to the nucleus, where they activate the transcription of Hh target genes.[7]
This compound disrupts this finely tuned process by inhibiting cytoplasmic dynein 2-mediated retrograde IFT. This inhibition leads to:
-
Perturbation of Primary Cilia Formation and Maintenance: Prolonged exposure to this compound can lead to a decrease in the number and length of primary cilia.[5][8]
-
Disruption of Protein Trafficking within the Cilium: this compound causes the accumulation of IFT-B components, such as IFT88, and the Hh pathway component Gli2 at the distal tip of the primary cilium, as their retrograde transport back to the ciliary base is blocked.[5] This sequestration of key signaling molecules prevents the proper transduction of the Hh signal.
Signaling Pathway Diagram
Caption: this compound inhibits Hedgehog signaling by disrupting dynein-driven ciliary transport.
Quantitative Data
The following tables summarize the quantitative effects of this compound on various aspects of cytoplasmic dynein function and the Hedgehog signaling pathway.
Table 1: IC50 Values of this compound
| Target/Process | Cell Line/System | IC50 Value (µM) | Reference(s) |
| Hedgehog Pathway Inhibition | Shh-LIGHT2 Cells | 26 ± 4 | [4] |
| Hedgehog Pathway Inhibition (Gli-luciferase) | NIH-3T3 Cells | 15.5 ± 3 | [1] |
| Cytoplasmic Dynein 1 (ATPase activity) | Recombinant Human | 52 | [9] |
| Cytoplasmic Dynein 2 (ATPase activity) | Recombinant Human | 55 | [9] |
| GFP-Dynein 1 Motility | In vitro | 15 ± 2.9 | [1] |
| GFP-Dynein 2 Motility | In vitro | 20 (range: 19-21) | [1] |
Table 2: Effect of this compound on Dynein-Dependent Microtubule Gliding
| Dynein Isoform | This compound Concentration (µM) | Gliding Velocity (nm/s) | Percent Inhibition | Reference(s) |
| Bovine Brain Dynein | 100 | ~0 | ~100% | [4] |
| GFP-Dynein 2 | 20 | 83 ± 10 | Not specified | [1] |
Table 3: Cellular Effects of this compound
| Cellular Process | Cell Line | This compound Concentration (µM) | Observed Effect | Reference(s) |
| Primary Cilia Formation | Shh-EGFP Cells | 30 (24h treatment) | Significant reduction in cilia size | [4] |
| Gli2 Ciliary Localization | Hh-responsive cells | 30 (4h treatment) | Increased ciliary Gli2 levels, mimicking Shh stimulation | [4][5] |
| IFT88 Ciliary Localization | Hh-responsive cells | 50 (1h treatment) | Increased IFT88 levels at the distal tip of primary cilia | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the Hedgehog signaling pathway.
Hedgehog Signaling Activity Assay (Gli-Luciferase Reporter Assay)
This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Materials:
-
NIH-3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase construct (for normalization).
-
DMEM supplemented with 10% calf serum, 1% penicillin/streptomycin.
-
Opti-MEM I Reduced Serum Medium.
-
Sonic Hedgehog (Shh-N) conditioned medium or a Smoothened agonist (e.g., SAG).
-
This compound (stock solution in DMSO).
-
Dual-Luciferase Reporter Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Seed the reporter NIH-3T3 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
The following day, replace the growth medium with low-serum medium (e.g., Opti-MEM with 0.5% calf serum) and starve the cells for 24 hours to induce ciliogenesis.
-
Prepare serial dilutions of this compound in low-serum medium.
-
Treat the cells with the desired concentrations of this compound for 1-2 hours prior to stimulation. Include a vehicle control (DMSO).
-
Stimulate the Hedgehog pathway by adding Shh-N conditioned medium or SAG to the wells. Include an unstimulated control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the unstimulated control.
Immunofluorescence Staining for Primary Cilia and Protein Localization
This protocol allows for the visualization of primary cilia and the localization of proteins of interest within the cilium.
Materials:
-
Cells grown on glass coverslips.
-
Phosphate-buffered saline (PBS).
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20).
-
Primary antibodies (e.g., anti-acetylated tubulin for ciliary axoneme, anti-ARL13B for ciliary membrane, anti-IFT88, anti-Gli2).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Plate cells on glass coverslips and culture to the desired confluency. Induce ciliogenesis by serum starvation if necessary.
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
In Vitro Microtubule Gliding Assay
This assay directly visualizes the effect of this compound on the motor activity of purified dynein.
Materials:
-
Purified cytoplasmic dynein.
-
Taxol-stabilized, fluorescently labeled microtubules.
-
Motility buffer (containing ATP).
-
Glass coverslips and microscope slides for creating flow chambers.
-
Casein solution (for blocking non-specific binding).
-
This compound.
-
Total internal reflection fluorescence (TIRF) microscope.
Protocol:
-
Assemble flow chambers using coverslips and microscope slides.
-
Introduce a solution of purified dynein into the flow chamber and incubate to allow the motors to adsorb to the glass surface.
-
Block the surface with a casein solution to prevent non-specific binding of microtubules.
-
Introduce fluorescently labeled microtubules in motility buffer containing ATP and the desired concentration of this compound (or DMSO as a control).
-
Observe and record the movement of microtubules using a TIRF microscope.
-
Analyze the velocity and processivity of microtubule gliding using appropriate software.
Mandatory Visualizations
Experimental Workflow: Hedgehog Signaling Inhibition Assay
Caption: Workflow for assessing this compound's effect on Hedgehog signaling using a luciferase reporter assay.
Logical Relationship: this compound's Impact on the Primary Cilium and Hh Signaling
References
- 1. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 8. researchgate.net [researchgate.net]
- 9. Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Ciliobrevin D on Primary Cilia Formation and Length: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciliobrevin D is a potent, cell-permeable, and reversible small molecule inhibitor of cytoplasmic dynein 1, an AAA+ (ATPases Associated with diverse cellular Activities) motor protein. This guide provides a comprehensive technical overview of the effects of this compound on the formation and length of primary cilia. By disrupting the function of cytoplasmic dynein, this compound interferes with retrograde intraflagellar transport (IFT), a critical process for the assembly, maintenance, and function of primary cilia. This disruption leads to a significant reduction in both the number of ciliated cells and the length of the primary cilia, making this compound a valuable tool for studying ciliogenesis and cilia-dependent signaling pathways, such as the Hedgehog pathway. This document details the mechanism of action, provides quantitative data from various studies, outlines experimental protocols for assessing its effects, and presents visual diagrams of the relevant pathways and workflows.
Introduction to this compound and Primary Cilia
Primary cilia are microtubule-based, non-motile organelles that protrude from the surface of most vertebrate cells. They function as cellular antennae, sensing and transducing a wide array of mechanical and chemical signals from the extracellular environment to the cell interior. The assembly and maintenance of these organelles are dependent on a bidirectional transport system known as intraflagellar transport (IFT). IFT involves anterograde transport towards the ciliary tip, powered by kinesin-2 motors, and retrograde transport back to the cell body, driven by cytoplasmic dynein 2 (in the context of IFT) and cytoplasmic dynein 1.
This compound specifically targets and inhibits the ATPase activity of cytoplasmic dynein.[1][2] This inhibition disrupts the retrograde IFT machinery, leading to the accumulation of IFT particles and other cargo at the ciliary tip and ultimately impairing the structural integrity and function of the primary cilium.[3]
Mechanism of Action of this compound on Primary Cilia
The primary mechanism by which this compound affects primary cilia is through the inhibition of cytoplasmic dynein-mediated retrograde intraflagellar transport. This process is essential for recycling IFT components and other proteins from the ciliary tip back to the base for reuse.
Key mechanistic points include:
-
Inhibition of Dynein's ATPase Activity: this compound acts as a specific antagonist of the AAA+ ATPase motor cytoplasmic dynein.[1][2]
-
Disruption of Retrograde IFT: By inhibiting dynein, this compound blocks the movement of IFT trains from the tip to the base of the cilium.[4]
-
Perturbation of Protein Trafficking: The disruption of retrograde IFT leads to the malformation of primary cilia due to an imbalance in the transport of essential ciliary building blocks.[1] This can cause an accumulation of proteins like IFT88 at the distal tip of the primary cilia.[3]
-
Impact on Ciliogenesis: Continuous and functional IFT is necessary for the initial formation (ciliogenesis) and subsequent maintenance of the primary cilium. Inhibition of retrograde transport by this compound leads to a decrease in the percentage of ciliated cells.[5][6]
-
Reduction in Cilia Length: Existing cilia can also be affected, with studies showing a significant shortening of primary cilia upon treatment with this compound.[5][7][8]
Figure 1. Mechanism of this compound action on primary cilia.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from published studies on the impact of this compound on primary cilia formation and length in different cell types.
Table 1: Effect of this compound on the Percentage of Ciliated Cells
| Cell Type | This compound Concentration | Treatment Duration | Control (% Ciliated) | Treated (% Ciliated) | Reference |
| Porcine Testicular Somatic Cells | Not specified in abstract | Not specified | 89.3 ± 2.3% | 3.1 ± 2.5% | [6] |
| hTERT RPE-1 | 50 µM | 24 hours | 59.67 ± 1.53% | 21.00 ± 3.61% | [5] |
| Mammalian Cells (unspecified) | Not specified in abstract | 24 hours | ~79% | ~43% | [8] |
Table 2: Effect of this compound on Primary Cilia Length
| Cell Type | This compound Concentration | Treatment Duration | Control (Average Length, µm) | Treated (Average Length, µm) | Reference |
| hTERT RPE-1 | 50 µM | 24 hours | 3.40 ± 0.68 µm | 1.22 ± 0.46 µm | [5] |
| Mammalian Cells (unspecified) | Not specified in abstract | 24 hours | 2.8 µm | 1.9 µm | [8] |
| C. elegans chemosensory cilia | 0.7 mM | Not specified | Not specified | 6.91 ± 0.17 µm | [9] |
| C. elegans chemosensory cilia | 1.4 mM | Not specified | Not specified | 6.11 ± 0.30 µm | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on primary cilia.
Cell Culture and Ciliogenesis Induction
Inducing ciliogenesis is a prerequisite for studying the effects of any compound on primary cilia. A common method is serum starvation, which arrests the cell cycle in the G0/G1 phase, a condition that promotes cilia formation.[10]
Protocol:
-
Cell Seeding: Plate cells (e.g., hTERT RPE-1, NIH-3T3) on glass coverslips in a multi-well plate at a density that allows them to reach confluence.
-
Growth Phase: Culture cells in complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) until they are confluent.
-
Serum Starvation: Once confluent, wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with a low-serum or serum-free medium (e.g., DMEM with 0.5% FBS).[11]
-
Incubation: Incubate the cells in the serum-starvation medium for 24-48 hours to induce ciliogenesis.[11][12]
This compound Treatment
This compound is a cell-permeable compound and can be directly added to the cell culture medium.[1][2]
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[1] Aliquot and store at -20°C.
-
Working Solution: Dilute the stock solution in the serum-starvation medium to the desired final concentration (e.g., 10-50 µM).[3][5] A DMSO control should be prepared with the same final concentration of DMSO as the this compound-treated samples.
-
Treatment: Add the this compound-containing medium or the DMSO control medium to the cells after the initial serum starvation period.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 8-24 hours).[8]
Immunofluorescence Staining for Primary Cilia
Immunofluorescence is the most common method to visualize and quantify primary cilia. Specific antibodies are used to label ciliary components.
Protocol:
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[11]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS) for 30-60 minutes.[11]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against ciliary markers diluted in the blocking buffer overnight at 4°C. Common markers include:
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytoplasmic Dynein Inhibitor, this compound - CAS 1370554-01-0 - Calbiochem | 250401 [merckmillipore.com]
- 4. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Primary cilia on porcine testicular somatic cells and their role in hedgehog signaling and tubular morphogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Protocols to induce and study ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The IN/OUT assay: a new tool to study ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bura.brunel.ac.uk [bura.brunel.ac.uk]
Biochemical and physical properties of Ciliobrevin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical and physical properties of Ciliobrevin D, a potent, cell-permeable, and reversible inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein. Its specificity has made it an invaluable tool for dissecting the numerous cellular processes reliant on dynein-mediated transport.
Biochemical Profile
This compound functions as a specific antagonist of cytoplasmic dynein.[1][2][3] It inhibits the dynein ATPase activity, which is essential for its motor function, thereby preventing the conversion of chemical energy into mechanical force for cargo transport along microtubules.[4][5]
Mechanism of Action: this compound targets the AAA+ ATPase domain of cytoplasmic dynein, inhibiting both its basal and microtubule-stimulated ATPase activities.[6] This inhibition disrupts a wide array of dynein-dependent processes. Unlike some other cytoskeletal drugs, this compound's effects are reversible upon washout.[4][7] While it is a potent dynein inhibitor, it does not significantly affect the activity of other motor proteins like kinesin-1 or kinesin-5 in in vitro assays.[4][8]
Quantitative Biochemical Data: The inhibitory concentration (IC50) values highlight its potency against dynein's enzymatic activity.
| Parameter | IC50 Value | Reference |
| Basal Cytoplasmic Dynein ATPase Activity | 38 ± 6 µM | [6] |
| Microtubule-Stimulated Dynein ATPase Activity | ~20 µM | [6] |
| Dynein-1-Dependent Microtubule Gliding | 15 ± 2.9 µM | [9] |
| Dynein-2-Dependent Microtubule Gliding | 20 µM | [10] |
Physical and Chemical Properties
A clear understanding of this compound's physical properties is crucial for its effective use in experimental settings.
Summary of Physical Properties:
| Property | Value | Reference(s) |
| IUPAC Name | 2-((7-chloro-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene))-3-(2,4-dichlorophenyl)-3-oxopropanenitrile | [11] |
| Molecular Formula | C₁₇H₈Cl₃N₃O₂ | [1][2] |
| Molecular Weight | 392.62 g/mol | [1][2] |
| CAS Number | 1370554-01-0 | [1][2] |
| Appearance | Orange powder/solid | [11][12] |
| Purity | ≥99% by HPLC | [11] |
| Solubility | DMSO: 5-20 mg/mL (12.73-50.93 mM) Water: Insoluble | [1][2][12] |
| Storage | Store powder at -20°C, protected from light. Stock solutions in DMSO are stable for up to 3 months at -20°C. | [7][12] |
Biological Effects and Key Applications
This compound's inhibition of dynein leads to the disruption of numerous cellular functions, making it a versatile research tool.
-
Hedgehog Signaling and Ciliogenesis: It perturbs protein trafficking within primary cilia, leading to their malformation and a subsequent blockade of the Hedgehog (Hh) signaling pathway.[1][2][11]
-
Mitosis and Spindle Assembly: this compound disrupts the formation of mitotic spindles, causing unfocused, multipolar, or collapsed spindles. It prevents proper spindle pole focusing and kinetochore-microtubule attachment.[1][7][11]
-
Axonal Transport: It potently inhibits the bidirectional transport of various organelles, including mitochondria, lysosomes, and Golgi-derived vesicles, along sensory axons.[4][13] This has been observed to impair axon extension and nerve growth factor (NGF)-mediated axon branching.[4]
-
Organelle Motility: The inhibitor abrogates the movement of peroxisomes and blocks melanosome aggregation in cultured cells.[1][7][8]
Signaling Pathway Visualization
Hedgehog Signaling Pathway Inhibition by this compound
Cytoplasmic dynein is critical for intraflagellar transport (IFT) within the primary cilium, a process essential for Hedgehog signaling. Dynein motors drive the retrograde transport of components from the ciliary tip back to the base. By inhibiting dynein, this compound disrupts this trafficking. This leads to the accumulation of proteins like Gli transcription factors and IFT88 at the ciliary tip, preventing the proper transduction of the Hh signal.[11]
Caption: this compound inhibits dynein-2, blocking retrograde transport and Hh signaling.
Detailed Experimental Protocols
This section provides methodologies for common experiments utilizing this compound.
A. In Vitro Microtubule Gliding Assay
This assay directly visualizes the effect of this compound on dynein motor activity.
-
Objective: To measure the velocity of microtubules moving over a surface coated with purified dynein motor proteins in the presence and absence of this compound.
-
Methodology:
-
Prepare flow chambers by coating glass slides with an anti-GFP antibody.
-
Introduce purified, GFP-tagged dynein-1 into the chamber and allow it to bind to the antibody-coated surface.
-
Wash away unbound motors with a blocking buffer (e.g., casein-containing buffer).
-
Prepare a motility buffer containing ATP, an ATP regeneration system, and taxol-stabilized, fluorescently-labeled microtubules.
-
For the experimental condition, supplement the motility buffer with this compound at the desired concentration (e.g., a dose-response from 1 µM to 100 µM). Use a DMSO control for the baseline condition.
-
Introduce the motility buffer (with or without inhibitor) into the chamber.
-
Visualize microtubule movement using Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Record time-lapse image sequences and analyze them using tracking software to determine the average gliding velocity of the microtubules.[8][9] A significant reduction in velocity in the this compound-treated sample indicates inhibition.
-
B. Analysis of Axonal Organelle Transport
This protocol details how to assess the impact of this compound on the movement of mitochondria in cultured neurons.[4]
-
Objective: To quantify the motility of mitochondria in sensory axons following this compound treatment.
-
Methodology:
-
Culture dissociated dorsal root ganglion (DRG) sensory neurons on a suitable substrate.
-
Label mitochondria by incubating the cultures with a fluorescent dye such as MitoTracker Green (e.g., 25 nM) for 45 minutes.
-
During the labeling period, treat the neurons with this compound (e.g., 20 µM) or a DMSO vehicle control.
-
After incubation, replace the medium with fresh imaging medium containing the same concentration of this compound or DMSO.
-
Acquire time-lapse images of axons using fluorescence microscopy, capturing images every few seconds for several minutes.
-
Generate kymographs from the time-lapse sequences to visualize the movement of individual mitochondria over time and distance.
-
Quantify the percentage of motile versus stationary mitochondria and measure the velocities of both anterograde and retrograde movements. A significant decrease in the percentage of motile mitochondria indicates effective inhibition of axonal transport.[4]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the cellular effects of this compound.
Caption: A generalized workflow for assessing the effects of this compound on cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Buy Cilliobrevin D [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]
- 10. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytoplasmic Dynein Inhibitor, this compound - CAS 1370554-01-0 - Calbiochem | 250401 [merckmillipore.com]
- 12. This compound | Hedgehog/Smoothened | ATPase | TargetMol [targetmol.com]
- 13. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
Ciliobrevin D's Effect on Microtubule-Based Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-based transport is a fundamental cellular process essential for the proper functioning of eukaryotic cells, particularly in highly polarized cells like neurons. This intricate transport system relies on molecular motor proteins, namely kinesins and dyneins, which move along microtubule tracks to deliver various cargoes such as organelles, vesicles, and protein complexes to their specific subcellular destinations. Cytoplasmic dynein, the primary minus-end-directed motor, plays a critical role in retrograde transport, moving cargoes from the cell periphery towards the cell center. The disruption of dynein-mediated transport has been implicated in a range of neurodegenerative diseases and developmental disorders.
Ciliobrevin D is a cell-permeable small molecule inhibitor that has emerged as a valuable tool for studying the functions of cytoplasmic dynein.[1][2] It specifically targets the AAA+ ATPase domain of dynein, thereby inhibiting its motor activity.[3] This technical guide provides a comprehensive overview of the effects of this compound on microtubule-based transport, with a focus on its mechanism of action, quantitative effects on cargo transport, and detailed experimental protocols for its study.
Mechanism of Action
This compound functions as a reversible and specific inhibitor of the AAA+ ATPase activity of cytoplasmic dynein.[2] The hydrolysis of ATP by the dynein motor domain is essential for the conformational changes that drive its movement along microtubules. By inhibiting this ATPase activity, this compound effectively stalls the dynein motor, preventing the translocation of its associated cargo.[3][4]
While this compound is highly specific for dynein, it's important to note its effects on the broader transport machinery. Studies have shown that while this compound does not directly inhibit kinesin motors, the inhibition of dynein can indirectly affect anterograde (plus-end directed) transport.[1][4] This is likely due to the cooperative and competitive interactions between kinesin and dynein motors that are often attached to the same cargo.
Quantitative Effects of this compound on Microtubule-Based Transport
The inhibitory effects of this compound on dynein have been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) provides a measure of its potency.
| Parameter | Value | Motor Protein | Assay | Reference |
| IC50 | 15 µM | Dynein-1 | In vitro motility | [5] |
| IC50 | 15.5 µM | Dynein-2 | In vitro motility | [5] |
| IC50 | 52 µM | Dynein-1 (Ciliobrevin A) | ATPase activity | [6] |
| IC50 | 55 µM | Dynein-2 (Ciliobrevin A) | ATPase activity | [6] |
The application of this compound to living cells results in a significant reduction in the motility of various organelles. The following tables summarize the quantitative effects of 20 µM this compound on the transport of mitochondria, lysosomes, and Golgi-derived vesicles in cultured sensory neurons after a 45-minute incubation.
Table 1: Effect of this compound on Organelle Motility
| Organelle | % Motile (Control) | % Motile (this compound) | Reference |
| Mitochondria | 40.8% | 13.6% | [4] |
| Lysosomes | 44.3% | 0.7% | [4] |
| Golgi-derived vesicles | 84.4% | 17.9% | [4] |
Table 2: Effect of this compound on the Directionality of Motile Mitochondria
| Movement | % Time (Control) | % Time (this compound) | Reference |
| Anterograde | 21.3% | 7.1% | [4] |
| Retrograde | 13.8% | 7.4% | [4] |
| Stalled | 67.5% | 85.4% | [4] |
Experimental Protocols
In Vitro Microtubule Gliding Assay
This assay is used to directly visualize the effect of this compound on the ability of purified dynein to move microtubules.
Materials:
-
Purified cytoplasmic dynein
-
Taxol-stabilized, fluorescently labeled microtubules
-
Motility Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 2 mM MgCl2, 1 mM DTT, 10 µM Taxol, and an ATP regeneration system (e.g., 1 mM ATP, 20 mM D-glucose, 0.02 mg/ml glucose oxidase, 0.01 mg/ml catalase)
-
This compound (dissolved in DMSO)
-
Casein solution (1 mg/mL in Motility Buffer)
-
Microscope slides and coverslips
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Chamber Preparation: Construct a flow chamber using a microscope slide and a coverslip.
-
Motor Immobilization:
-
Infuse the chamber with a solution of purified dynein in Motility Buffer and incubate for 5 minutes to allow the motors to adsorb to the glass surface.
-
Wash the chamber with Motility Buffer containing 1 mg/mL casein to block non-specific binding sites.
-
-
Microtubule Introduction:
-
Introduce a solution of fluorescently labeled microtubules in Motility Buffer into the chamber.
-
-
Inhibitor Treatment:
-
To test the effect of this compound, prepare a solution of the inhibitor in Motility Buffer at the desired concentration.
-
Perfuse the chamber with the this compound solution.
-
-
Imaging:
-
Visualize microtubule gliding using a TIRF microscope equipped with a sensitive camera.
-
Acquire time-lapse image series to record microtubule movement.
-
-
Data Analysis:
-
Track the movement of individual microtubules using appropriate software (e.g., ImageJ with the MTrackJ plugin).
-
Calculate the velocity of microtubule gliding in the presence and absence of this compound.
-
Dynein ATPase Activity Assay
This assay measures the ATP hydrolysis rate of dynein in the presence of microtubules and this compound.
Materials:
-
Purified cytoplasmic dynein
-
Taxol-stabilized microtubules
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution (e.g., 1 mM)
-
This compound (dissolved in DMSO)
-
Malachite Green Phosphate Assay Kit
Procedure:
-
Reaction Setup:
-
In a microplate, combine purified dynein and microtubules in the Assay Buffer.
-
Add this compound at various concentrations to different wells. Include a DMSO control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis (nmol phosphate/min/mg dynein).
-
Plot the ATPase activity as a function of this compound concentration to determine the IC50 value.
-
Live-Cell Imaging of Organelle Transport
This method allows for the visualization and quantification of the effect of this compound on the movement of specific organelles in living cells. The following is a general protocol for mitochondrial transport.
Materials:
-
Cultured cells (e.g., primary neurons, HeLa cells) grown on glass-bottom dishes
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with serum and antibiotics)
-
This compound (dissolved in DMSO)
-
A live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Labeling:
-
Incubate the cells with MitoTracker dye (e.g., 100 nM) in culture medium for 15-30 minutes at 37°C to label the mitochondria.
-
Wash the cells with fresh imaging medium to remove excess dye.
-
-
Inhibitor Treatment:
-
Add this compound to the imaging medium at the desired final concentration (e.g., 20 µM). Include a DMSO control.
-
Incubate the cells for the desired duration (e.g., 45 minutes) prior to imaging.
-
-
Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images of mitochondrial movement within a selected region of interest (e.g., an axon) using appropriate fluorescence channels. Acquire images at a rate of approximately 1 frame every 2-5 seconds for 2-5 minutes.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse series using software like ImageJ. A kymograph will display the position of mitochondria over time.
-
From the kymographs, quantify parameters such as the percentage of motile mitochondria, velocity (anterograde and retrograde), and the duration of movements and pauses.
-
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of this compound action on the dynein motor.
Experimental Workflow
Caption: Workflow for studying this compound's effects.
Logical Relationship of Transport Disruption
Caption: Direct and indirect effects of this compound on transport.
Conclusion
This compound is a powerful and specific tool for the acute inhibition of cytoplasmic dynein. Its application in a variety of in vitro and in cellulo assays has provided significant insights into the critical role of dynein in microtubule-based transport. By disrupting both retrograde and, indirectly, anterograde transport, this compound allows researchers to probe the complex regulation of intracellular trafficking and its implications in health and disease. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to utilize this compound in their research to further unravel the complexities of the cellular transport machinery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
- 6. The dynein inhibitor this compound inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Characterization of Ciliobrevin A versus Ciliobrevin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciliobrevins A and D are first-generation, cell-permeable small molecule inhibitors of cytoplasmic dynein, a large AAA+ ATPase motor protein critical for a multitude of cellular processes. These processes include retrograde intracellular transport, mitosis, and ciliogenesis. The discovery of ciliobrevins has provided invaluable tools for the acute and reversible inhibition of dynein function, facilitating research into its diverse roles. This technical guide provides a detailed comparison of the initial characterization of Ciliobrevin A and Ciliobrevin D, focusing on their mechanism of action, potency, and effects on key signaling pathways. Quantitative data are summarized for direct comparison, and detailed experimental methodologies are provided.
Mechanism of Action
Both Ciliobrevin A and this compound function as antagonists of the AAA+ ATPase activity of cytoplasmic dynein.[1] They are considered ATP-competitive inhibitors, although they may also bind to other sites on the dynein motor domain.[2][3] By inhibiting the ATPase activity, ciliobrevins block the motor's ability to hydrolyze ATP, which is essential for its movement along microtubules.[4] This inhibition disrupts dynein-dependent processes. Notably, these compounds have been shown to be specific for dynein, with no significant inhibitory effects on kinesin-1 or kinesin-5 ATPase activity.[4][5]
Quantitative Comparison of Potency
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for Ciliobrevin A and this compound in various assays. These values provide a quantitative comparison of their potency against cytoplasmic dynein isoforms and their efficacy in cell-based assays.
Table 1: In Vitro Dynein Inhibition
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Ciliobrevin A | Cytoplasmic Dynein 1 (DYNC1H1) | ATPase Assay | 52 | [6][7] |
| Cytoplasmic Dynein 2 (DYNC2H1) | ATPase Assay | 55 | [6][7] | |
| This compound | Cytoplasmic Dynein 1 | Microtubule Gliding Assay | 15 | [8] |
| Cytoplasmic Dynein 2 | Microtubule Gliding Assay | 20 | [8][9] |
Table 2: Cellular Hedgehog Signaling Inhibition
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Ciliobrevin A | Shh-LIGHT2 cells | Shh-induced pathway activation | 7 | [1][10][11] |
| This compound | NIH-3T3 cells | Gli-driven luciferase reporter | 15.5 | [8][9] |
Signaling Pathways and Cellular Processes Affected
The inhibition of cytoplasmic dynein by Ciliobrevin A and D has profound effects on several cellular signaling pathways and processes, most notably Hedgehog signaling and ciliogenesis.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. The primary cilium acts as a signaling hub for the Hh pathway. Cytoplasmic dynein 2 is essential for intraflagellar transport (IFT), the bidirectional movement of protein complexes along the ciliary axoneme. By inhibiting dynein 2, ciliobrevins disrupt retrograde IFT, leading to the accumulation of Hh pathway components, such as Gli2, within the cilium and ultimately blocking pathway activation.[3][12]
Ciliogenesis and Intraflagellar Transport (IFT)
The formation and maintenance of primary cilia are dependent on IFT. Ciliobrevin-mediated inhibition of cytoplasmic dynein 2 disrupts the retrograde transport of IFT particles from the ciliary tip back to the base. This leads to the accumulation of IFT proteins, such as IFT88, at the distal tip of the cilium and can result in defects in cilia formation and maintenance.[12]
Experimental Protocols
In Vitro Dynein ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified dynein in the presence of inhibitors.
Methodology:
-
Purification of Dynein: Cytoplasmic dynein 1 (DYNC1H1) and dynein 2 (DYNC2H1) motor domains are expressed and purified, for example, from bovine brain or using a baculovirus expression system.[12]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., containing HEPES, MgCl2, DTT).
-
Inhibitor Preparation: Prepare serial dilutions of Ciliobrevin A and D in a suitable solvent like DMSO.
-
Reaction Mixture: In a microplate, combine the purified dynein, microtubules (to stimulate activity), and the ciliobrevin compound or vehicle control.
-
Initiation of Reaction: Start the reaction by adding ATP. For radioactive assays, this will be [γ-32P]ATP.[6] For colorimetric assays, a non-radioactive ATP is used.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Termination and Detection:
-
Radioactive Assay: Stop the reaction and separate the released 32Pi from the unhydrolyzed [γ-32P]ATP using a charcoal-based method. Measure the radioactivity of the released phosphate using a scintillation counter.[6]
-
Malachite Green Assay: This colorimetric assay measures the amount of inorganic phosphate released. Add a Malachite Green reagent to the reaction, which forms a colored complex with free phosphate, and measure the absorbance at a specific wavelength (e.g., 620-650 nm).[12]
-
-
Data Analysis: Calculate the rate of ATP hydrolysis and plot it against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Microtubule Gliding Assay
This assay directly visualizes the motor activity of dynein by observing the movement of microtubules over a dynein-coated surface.
Methodology:
-
Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip.
-
Dynein Immobilization: Coat the inside surface of the flow cell with an antibody against a tag on the purified dynein (e.g., anti-GFP for GFP-tagged dynein). Then, introduce the purified dynein, which will bind to the antibody-coated surface.[8]
-
Blocking: Block the remaining surface with a protein like casein to prevent non-specific binding.
-
Microtubule Introduction: Introduce fluorescently labeled microtubules into the flow cell.
-
Motility Initiation: Add a motility buffer containing ATP and an oxygen-scavenging system to the flow cell. Add Ciliobrevin A or D at various concentrations.
-
Imaging: Observe the movement of the microtubules using fluorescence microscopy (e.g., TIRF microscopy). Record time-lapse videos.
-
Data Analysis: Track the movement of individual microtubules to determine their velocity. Plot the average velocity against the inhibitor concentration to determine the IC50 value.[8]
Cell-Based Hedgehog Signaling Assay (Luciferase Reporter)
This assay measures the activity of the Hedgehog pathway in cells in response to pathway activation and inhibition.
Methodology:
-
Cell Culture: Use a cell line that is responsive to Hedgehog signaling, such as NIH-3T3 cells, stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control.[9]
-
Cell Plating: Plate the cells in a multi-well plate.
-
Pathway Activation and Inhibition: Induce Hedgehog signaling by treating the cells with a pathway agonist (e.g., Sonic Hedgehog N-terminal signaling domain, ShhN). Simultaneously, treat the cells with different concentrations of Ciliobrevin A or D.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value for Hedgehog pathway inhibition.[9]
Specificity and Off-Target Effects
Initial characterization demonstrated that Ciliobrevin A and D are selective for cytoplasmic dynein over kinesin motors.[4][5] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. While they are invaluable tools, it is important to validate findings using complementary approaches, such as genetic knockdown or knockout of dynein subunits.
Conclusion
Ciliobrevin A and this compound are potent, reversible, and cell-permeable inhibitors of cytoplasmic dynein that have significantly advanced our understanding of dynein's cellular functions. While both compounds effectively inhibit dynein, this compound generally exhibits slightly greater potency in both in vitro and cellular assays. Their well-characterized effects on Hedgehog signaling and ciliogenesis make them particularly useful for studying these processes. The experimental protocols outlined in this guide provide a framework for the further investigation and application of these important research tools. Researchers should carefully consider the specific experimental context and the potential for off-target effects when utilizing these inhibitors.
References
- 1. Ciliobrevin A | Hedgehog Signaling Inhibitors: R&D Systems [rndsystems.com]
- 2. Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
- 5. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]
- 10. Ciliobrevin A | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
The story of HPI-4 and the discovery of ciliobrevins
An In-depth Technical Guide to the Discovery of HPI-4 and Ciliobrevins
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is implicated in various cancers, making it a significant target for therapeutic intervention.[1][2] The search for small-molecule inhibitors of this pathway has led to important discoveries, not only for cancer therapy but also for fundamental cell biology. This guide details the story of Hedgehog Pathway Inhibitor 4 (HPI-4) and the subsequent discovery of ciliobrevins, the first specific small-molecule inhibitors of the AAA+ ATPase motor protein, cytoplasmic dynein.[3]
The journey begins with a high-throughput screen designed to identify novel Hh pathway antagonists that act downstream of the well-characterized target, Smoothened (Smo).[1][3] This effort led to the identification of HPI-4, a compound with an intriguing phenotype: it not only blocked Hh signaling but also disrupted the formation of primary cilia, the cellular antennae essential for Hh signal transduction.[1][3] This crucial observation paved the way for the synthesis of HPI-4 analogs, the ciliobrevins, and the ultimate discovery of their true molecular target, cytoplasmic dynein, a motor protein fundamental to a multitude of cellular processes.[3][4]
The Discovery of HPI-4: A Phenotypic Screen Reveals a Ciliary Connection
The initial step in this discovery was a large-scale chemical screen of 122,755 compounds. The goal was to find inhibitors of the Hh pathway that could block signaling even when the pathway was activated downstream of Smo.
High-Throughput Screening Protocol
A cell-based assay was designed using Shh-LIGHT2 cells, a mouse NIH 3T3 cell line engineered with two reporters: a Gli-dependent firefly luciferase reporter to measure Hh pathway activity and a constitutive Renilla luciferase reporter for normalization.[1] The pathway was activated using SAG, a Smo agonist. This setup allowed for the identification of compounds acting downstream of Smo.[1]
The screening process involved the following key steps:
-
Plating: Shh-LIGHT2 cells were plated in 384-well plates.
-
Compound Addition: Test compounds from the chemical library were added to the wells.
-
Pathway Activation: The Hh pathway was activated by adding a Smoothened agonist (SAG).
-
Incubation: The cells were incubated to allow for pathway activation and reporter gene expression.
-
Lysis and Luminescence Reading: Cells were lysed, and the activity of both firefly and Renilla luciferase was measured to determine the level of Hh pathway inhibition.
This screen identified four compounds, HPI-1 through HPI-4, that blocked Hh pathway activation downstream of Smo.[1]
Initial Characterization and the Ciliary Phenotype
HPI-4, a benzoyl dihydroquinazolinone, was found to block Sonic hedgehog (Shh)-induced pathway activation with an IC50 of 7 μM.[5] It was shown to act downstream of Smo and could inhibit Hh target gene expression even in cells lacking the negative regulator Suppressor of Fused (Sufu), placing its point of action at or near the level of the Gli transcription factors.[1][3]
The most significant finding during the initial characterization of HPI-4 was its effect on primary cilia. Prolonged treatment of cells with HPI-4 resulted in a reduction in the number and length of these microtubule-based organelles, which are essential for Hh signaling in vertebrates.[3][4] This observation was the critical link that shifted the investigation from the Hh pathway itself to the fundamental cellular machinery responsible for ciliary function.
From HPI-4 to Ciliobrevins: Unraveling the Mechanism of Action
The observation that HPI-4 affected ciliogenesis prompted a focused effort to understand its molecular mechanism.
Structure-Activity Relationship and the Birth of Ciliobrevins
To dissect the relationship between the chemical structure of HPI-4 and its biological effects, a series of analogs were synthesized. This structure-activity relationship (SAR) study revealed two distinct classes of compounds:
-
Monochlorobenzoyl analogs: These compounds inhibited Hh signaling but did not cause ciliary defects.[3]
-
Dichlorobenzoyl dihydroquinazolinones: This group, which included HPI-4, inhibited both Hh signaling and perturbed primary cilia formation.[3]
This latter group of compounds was named ciliobrevins (from "cilia-shortening") A, B, C, and D, with HPI-4 being renamed ciliobrevin A.[3][4][6]
Connecting Ciliobrevins to Intraflagellar Transport and Dynein
The dual effect of ciliobrevins on both Hh signaling and cilia strongly suggested an interaction with a process fundamental to both: intraflagellar transport (IFT). IFT is the bidirectional movement of protein complexes along the ciliary axoneme, essential for building and maintaining the cilium.[7] Anterograde transport (base to tip) is powered by kinesin-2 motors, while retrograde transport (tip to base) is driven by cytoplasmic dynein 2.[7][8]
Several key pieces of evidence pointed towards ciliobrevins targeting the retrograde IFT motor, cytoplasmic dynein:
-
Gli2 Localization: Hh pathway activation causes the transcription factor Gli2 to accumulate at the tip of the primary cilium. Treatment with ciliobrevins A and D was found to cause a similar accumulation of Gli2 at the ciliary tip, a phenotype consistent with defective retrograde transport.[4][9]
-
IFT Protein Accumulation: Ciliobrevin D treatment led to the accumulation of the IFT-B component IFT88 at the distal tip of the cilia, further supporting the hypothesis of inhibited retrograde transport.[3]
-
Dynein's Role: Cytoplasmic dynein is a large, multi-subunit motor protein complex that moves cargo towards the minus-end of microtubules.[8][10] Cytoplasmic dynein 1 is involved in a vast array of cellular functions, including organelle transport and cell division, while cytoplasmic dynein 2 is specialized for IFT.[8][10] The phenotypes observed with ciliobrevin treatment were consistent with the inhibition of both dynein isoforms.[3]
The definitive link was established through in vitro experiments that directly assessed the effect of ciliobrevins on dynein motor activity.
Quantitative Data
The following tables summarize the key quantitative data from the discovery and characterization of HPI-4 and ciliobrevins.
| Compound | Target/Assay | IC50 / Effective Concentration | Reference(s) |
| HPI-4 | Shh-induced Hedgehog Pathway Activation | 7 μM | [5] |
| Ciliobrevin A | Shh-induced Hedgehog Pathway Activation | ~10 μM | [11] |
| This compound | Dynein-dependent Microtubule Gliding (in vitro) | ~20-40 μM | [3] |
| This compound | Dynein ATPase Activity (in vitro) | ~22 μM | [3] |
| This compound | Inhibition of Axonal Transport (in cultured neurons) | 20 μM | [12] |
| This compound | Inhibition of IFT (in Chlamydomonas) | >100 μM | [13] |
Experimental Protocols
Detailed methodologies were crucial for elucidating the mechanism of action of HPI-4 and ciliobrevins.
Dynein ATPase Assay
This assay measures the rate of ATP hydrolysis by dynein, which is the chemical reaction that powers its motor function. This compound was shown to inhibit this activity.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-KCl buffer).
-
Enzyme and Substrate: Add purified cytoplasmic dynein motor domain to the buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control).
-
Reaction Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 1 mM) and microtubules (to stimulate dynein's ATPase activity).
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 15 minutes).[14]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.[14]
-
Data Analysis: Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50.
In Vitro Microtubule Gliding Assay
This assay directly visualizes the movement of microtubules propelled by surface-adhered motor proteins.
Protocol:
-
Flow Cell Preparation: Create a flow cell by attaching a coverslip to a microscope slide.
-
Motor Protein Adsorption: Introduce a solution containing purified dynein motor proteins into the flow cell and allow them to adsorb to the glass surface.
-
Blocking: Block the remaining uncoated surface with a protein like casein to prevent non-specific binding.
-
Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the flow cell, along with ATP to power the motors.
-
Inhibitor Treatment: Add this compound or a control compound to the flow cell.
-
Visualization: Observe the movement (or lack thereof) of the microtubules using fluorescence microscopy (e.g., TIRF microscopy).
-
Analysis: Quantify the velocity of microtubule gliding in the presence and absence of the inhibitor. Ciliobrevins were shown to block dynein-dependent gliding but not that of kinesin-1.[3]
Visualizations
The following diagrams illustrate the key pathways and workflows in the discovery of HPI-4 and ciliobrevins.
Caption: The Hedgehog signaling pathway and the point of inhibition by HPI-4/ciliobrevins.
Caption: The workflow from high-throughput screening to the discovery of ciliobrevins.
Caption: The mechanism of intraflagellar transport and its inhibition by ciliobrevins.
Conclusion: A New Tool for Cell Biology
The story of HPI-4 and the ciliobrevins is a prime example of how phenotypic screening can lead to unexpected and fundamental biological discoveries. What began as a search for novel cancer therapeutics targeting the Hedgehog pathway ultimately provided the scientific community with the first specific, cell-permeable small-molecule inhibitors of cytoplasmic dynein.[3] Ciliobrevins have since become invaluable tools for acutely disrupting dynein function, allowing researchers to probe the diverse roles of this essential molecular motor in processes ranging from cell division and intracellular transport to neuronal function.[4][9] This journey from a cancer-focused screen to a fundamental cell biology tool underscores the interconnectedness of cellular pathways and the power of chemical biology to illuminate them.
References
- 1. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Functions and mechanics of dynein motor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
- 10. Mechanism and Regulation of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraflagellar transport drives flagellar surface motility | eLife [elifesciences.org]
- 14. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes: Ciliobrevin D for Live-Cell Imaging of Neurons
Introduction
Ciliobrevin D is a cell-permeable, reversible, and specific inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1][2] Dynein motors are responsible for retrograde transport along microtubules, a crucial process for the survival, development, and function of neurons.[3] This transport system moves essential cargo, such as organelles (mitochondria, lysosomes), signaling molecules, and vesicles, from the distal axon toward the cell body.[3][4] By inhibiting the ATPase activity of dynein, this compound serves as a powerful tool for investigating the roles of retrograde transport in various neuronal processes, including axon extension, organelle dynamics, and the pathogenesis of neurodegenerative diseases.[4][5]
Mechanism of Action
Cytoplasmic dynein is a large protein complex that "walks" along microtubules towards their minus-end, which is typically oriented towards the cell body in axons. This movement is powered by the hydrolysis of ATP. This compound specifically targets the ATPase domain of dynein, preventing the conformational changes necessary for motility.[1][5] While it is a direct inhibitor of dynein, studies in cultured sensory neurons have shown that this compound treatment leads to the inhibition of both retrograde and anterograde transport of organelles like mitochondria, lysosomes, and Golgi-derived vesicles.[3][4][6] This suggests a functional interdependence between the anterograde (kinesin-mediated) and retrograde (dynein-mediated) transport machinery.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in neuronal cultures as reported in the literature.
| Parameter | Value/Range | Cell Type | Observed Effect | Reference |
| Working Concentration | 5-40 µM | Embryonic chicken sensory neurons | Chronic treatment (>5 µM) strongly inhibits axon extension. | [4] |
| 20 µM | Embryonic chicken sensory neurons | Maximal effect on dynein-based transport; inhibits bidirectional transport of mitochondria, lysosomes, and Golgi vesicles. | [4] | |
| 200-500 µM | Cultured neurons | Used to measure effects on the number of functional power-stroke units (FPUs) in retrograde transport. | [7] | |
| Incubation Time | < 20 minutes | Embryonic chicken sensory neurons | Effects on axon extension and transport are detectable. | [3][4] |
| 30 minutes | Cultured neurons | Pre-incubation time before fluorescence observation of synaptic cargos. | [7] | |
| 45 minutes | Embryonic chicken sensory neurons | Used to inhibit mitochondrial movement for kymograph analysis. | [4] | |
| 60 minutes | Embryonic chicken DRG neurons | Used to demonstrate the reversible inhibition of axon outgrowth. | [4] | |
| Organelle Labeling | 25 nM | Live cells | Concentration for MitoTracker Green dye. | [4] |
| 75 nM | Live cells | Concentration for LysoTracker Red dye. | [4] | |
| 30 minutes | Live cells | Incubation time for MitoTracker and LysoTracker dyes. | [4] | |
| Observed Effects | ||||
| Mitochondrial Motility | Motile mitochondria reduced to 13.6% (from 40.8% in controls) | Embryonic chicken sensory neurons | 20 µM this compound stalls both anterograde and retrograde mitochondrial transport. | [4] |
| Vesicle Motility | Motile vesicles reduced to 17.9% (from 84.4% in controls) | Embryonic chicken sensory neurons | 20 µM this compound stalls Golgi-derived vesicle transport. | [4] |
| Axon Extension | Net extension of 1.4±2 µm (vs. 25±6 µm after washout) | Embryonic chicken DRG neurons | 20 µM this compound reversibly inhibits axon extension. | [4] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound
Caution: this compound loses efficacy upon storage after reconstitution. It is highly recommended that freshly reconstituted this compound be used for all experiments.[4][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Culture medium appropriate for the neuronal cell type
Procedure:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 20-50 mM) by dissolving this compound powder in anhydrous DMSO.[8]
-
Aliquotting: Immediately aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. The volume should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (less than 3 months) or ideally use immediately.[4][8] One study noted a loss of efficacy after just one week at 4°C or three months at -20°C.[4]
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Dilute the stock solution directly into pre-warmed culture medium to the desired final working concentration (e.g., 20 µM). Vortex briefly to ensure complete mixing.
-
Application: Replace the medium on the cultured neurons with the medium containing this compound.
Protocol 2: Live-Cell Imaging of Organelle Transport in Neurons
This protocol provides a general framework for observing the effect of this compound on the transport of mitochondria or lysosomes in cultured primary neurons.
Materials:
-
Cultured primary neurons (e.g., dorsal root ganglion, cortical, or iPSC-derived neurons) on glass-bottom dishes suitable for imaging.[4][9][10]
-
MitoTracker Green (or other mitochondrial dye) or LysoTracker Red (or other lysosomal dye).[4]
-
Freshly prepared this compound working solution (from Protocol 1).
-
Control medium (containing the same final concentration of DMSO as the this compound solution).
-
Live-cell imaging microscope equipped with a heated stage, CO₂ control, and a sensitive camera (e.g., Orca ER).[4]
Procedure:
-
Organelle Labeling: a. Prepare a labeling solution by diluting the organelle-specific dye in culture medium (e.g., 25 nM for MitoTracker Green, 75 nM for LysoTracker Red).[4] b. Incubate the neuronal cultures with the labeling solution for 30 minutes at 37°C.[4] c. Gently wash the cells three times with pre-warmed culture medium to remove excess dye.[4]
-
Microscope Setup: a. Place the culture dish on the microscope stage and allow it to equilibrate for at least 15 minutes in the imaging chamber (37°C, 5% CO₂).[4] b. Identify healthy axons suitable for imaging. Axons should be relatively straight and unobscured by other cells.
-
Baseline Imaging (Pre-treatment): a. Acquire time-lapse images of a selected axon segment under control conditions. b. Capture images at a rate of approximately 1 frame per second for 2-5 minutes to establish baseline organelle motility.
-
This compound Treatment: a. Carefully and gently replace the control medium in the dish with the pre-warmed this compound working solution (e.g., 20 µM). b. For control experiments, replace with medium containing the equivalent concentration of DMSO.
-
Post-treatment Imaging: a. Begin time-lapse imaging immediately or after a short incubation period (e.g., 20-45 minutes).[4] b. Acquire images using the same parameters as the baseline recording to observe the effects of the inhibitor on organelle transport.
-
Data Analysis: a. Generate kymographs from the time-lapse image series. A kymograph is a graphical representation of spatial position over time, which allows for the visualization and quantification of particle movement. b. From the kymographs, quantify parameters such as the number of motile organelles, velocity (anterograde and retrograde), and the percentage of time spent moving versus stalled.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The dynein inhibitor this compound inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
- 6. The dynein inhibitor this compound inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches. | Sigma-Aldrich [sigmaaldrich.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for live imaging of axonal transport in iPSC-derived iNeurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live-cell imaging of neurofilament transport in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
Using Ciliobrevin D to Investigate Axonal Transport In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axonal transport is a critical cellular process responsible for the movement of organelles, proteins, and other essential materials between the neuronal cell body and the axon terminal. This bidirectional transport is mediated by molecular motors, primarily kinesins for anterograde (towards the synapse) and cytoplasmic dynein for retrograde (towards the cell body) transport, which move along microtubule tracks. Dysregulation of axonal transport is implicated in the pathogenesis of numerous neurodegenerative diseases. Ciliobrevin D is a potent, cell-permeable, and reversible small molecule inhibitor of the AAA+ ATPase activity of cytoplasmic dynein 1 and 2.[1][2] This makes it an invaluable tool for studying the role of dynein-mediated retrograde transport and its interplay with anterograde transport in vitro.
Mechanism of Action
This compound specifically targets the ATPase domain of cytoplasmic dynein, inhibiting its motor activity without significantly affecting kinesin motors.[3][4] By preventing ATP hydrolysis, this compound stalls dynein-powered movement along microtubules. While its primary effect is on retrograde transport, studies have shown that inhibition of dynein function with this compound can also impair anterograde transport of various cargoes, including mitochondria, lysosomes, and Golgi-derived vesicles.[1][3][5] This highlights the intricate coordination and potential codependence of bidirectional transport mechanisms within the axon.
Applications in Axonal Transport Research
-
Elucidating the role of cytoplasmic dynein: this compound allows for the acute and reversible inhibition of dynein, enabling researchers to dissect its specific contributions to the transport of different axonal cargoes.[1][6]
-
Investigating the interplay between anterograde and retrograde transport: By observing the effects of dynein inhibition on both transport directions, researchers can study the coordination between kinesin and dynein motors.[1][3]
-
Screening for therapeutic compounds: In disease models exhibiting axonal transport defects, this compound can be used as a tool to understand the consequences of transport inhibition and to screen for compounds that may restore normal transport.[7]
-
Studying neuronal development and maintenance: Axonal transport is crucial for processes like axon extension, growth cone dynamics, and synapse maintenance. This compound can be used to probe the role of dynein in these events.[3][5]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various aspects of axonal transport as reported in the literature.
Table 1: Effect of this compound on Organelle Motility in Cultured Sensory Neurons
| Organelle | This compound Concentration | Incubation Time | Effect | Reference |
| Mitochondria | 20 µM | 45 minutes | Inhibition of both retrograde and anterograde movement. | [3] |
| Lysosomes | 20 µM | Not specified | Inhibition of predominantly retrograde movement. | [3] |
| Golgi-derived vesicles | 20 µM | Not specified | Reduced percentage of motile vesicles from 84.4% to 17.9%. | [3] |
Table 2: Effect of this compound on Axon Extension
| This compound Concentration | Incubation Time | Effect | Reference |
| 20 µM | 60 minutes | Reversible inhibition of axon extension. Axons extended ~25 µm within 60 minutes after washout, compared to ~1.4 µm for axons remaining in the drug. | [3] |
| 5 µM | Overnight | Inhibition of axon outgrowth in cultured DRG explants. | [3] |
Signaling and Experimental Workflow Diagrams
Dynein-Mediated Retrograde Axonal Transport
Caption: Dynein-mediated retrograde transport and its inhibition by this compound.
Experimental Workflow for In Vitro Axonal Transport Assay
Caption: Workflow for analyzing this compound's effect on axonal transport.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial Axonal Transport
This protocol is adapted from methodologies described in studies of cultured embryonic sensory neurons.[3][5]
Materials:
-
Primary neuron culture (e.g., dorsal root ganglion neurons)
-
Culture medium appropriate for the neuronal type
-
MitoTracker dye (e.g., MitoTracker Green FM or Red CMXRos)
-
This compound (stock solution in DMSO)[8]
-
Vehicle control (DMSO)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
-
Image analysis software with kymograph generation capabilities
Procedure:
-
Cell Culture and Labeling:
-
Plate primary neurons on an appropriate substrate (e.g., poly-L-lysine/laminin-coated glass-bottom dishes) and culture until axons have extended.
-
Prepare a working solution of MitoTracker dye in pre-warmed culture medium (e.g., 50-100 nM).
-
Incubate the neurons with the MitoTracker solution for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed culture medium to remove excess dye.
-
-
Baseline Imaging:
-
Place the culture dish on the microscope stage and allow it to equilibrate.
-
Identify a field of view with healthy axons containing clearly labeled mitochondria.
-
Acquire time-lapse images of mitochondrial movement for a baseline period (e.g., 5-10 minutes) at a frame rate suitable for capturing mitochondrial dynamics (e.g., 1 frame every 2-5 seconds).
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed culture medium. A final concentration of 20 µM is often effective, but a dose-response experiment may be necessary for your specific cell type and experimental question.[3] Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully add the this compound or vehicle solution to the culture dish.
-
Incubate for the desired duration. Effects can be observed within 20 minutes.[5]
-
-
Post-Treatment Imaging:
-
Return to the same field of view (or a new one if phototoxicity is a concern) and acquire time-lapse images under the same conditions as the baseline recording.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image series. A kymograph is a graphical representation of spatial position over time, which allows for the visualization and quantification of particle movement.
-
From the kymographs, quantify parameters such as:
-
Velocity: The slope of the lines on the kymograph represents the speed of mitochondrial movement.
-
Directionality: Distinguish between anterograde and retrograde movement.
-
Flux: The number of mitochondria passing a certain point in the axon per unit of time.
-
Processivity: The distance a mitochondrion travels without pausing.
-
-
Compare the quantified parameters between the baseline, vehicle control, and this compound-treated conditions.
-
Protocol 2: Assessing the Reversibility of this compound Inhibition
This protocol determines if the effects of this compound on axonal transport are reversible upon its removal.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-4 of Protocol 1 to induce inhibition of axonal transport with this compound.
-
Washout:
-
After post-treatment imaging, carefully aspirate the medium containing this compound.
-
Gently wash the cells three times with pre-warmed, fresh culture medium.
-
Add fresh culture medium to the dish.
-
-
Recovery Imaging:
-
Incubate the cells for a recovery period (e.g., 30-60 minutes).
-
Acquire a final time-lapse image series under the same conditions as the previous recordings to assess the extent of recovery of axonal transport.
-
-
Data Analysis:
-
Compare the transport parameters from the baseline, this compound-treated, and washout conditions to determine the degree of reversibility.
-
Troubleshooting and Considerations
-
Drug Stability: this compound in solution may lose efficacy over time. It is recommended to use freshly prepared solutions or aliquots stored at -20°C for a limited time.[3]
-
Off-Target Effects: While this compound is a specific dynein inhibitor, it is always good practice to consider potential off-target effects and to use the lowest effective concentration.
-
Cell Health: Monitor cell morphology and viability throughout the experiment, as high concentrations of this compound or prolonged exposure may be toxic to some cell types.
-
Phototoxicity: Minimize light exposure during imaging to prevent phototoxicity, which can itself affect axonal transport. Use the lowest possible laser power and exposure times.
By following these application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the intricate mechanisms of axonal transport and its role in neuronal health and disease.
References
- 1. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dynein inhibitor this compound inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Live Imaging of Axonal Transport in Developing Zebrafish Axons | Springer Nature Experiments [experiments.springernature.com]
- 8. selleckchem.com [selleckchem.com]
Ciliobrevin D treatment for studying ciliogenesis in cell culture
Application Notes and Protocols for Researchers
Introduction
Ciliobrevin D is a potent, cell-permeable, and reversible small molecule inhibitor of cytoplasmic dynein, an AAA+ (ATPases Associated with diverse cellular Activities) motor protein.[1][2][3][4] Its inhibitory action on dynein-dependent microtubule gliding and ATPase activity makes it a valuable tool for investigating cellular processes reliant on dynein function, most notably ciliogenesis.[1][5] Primary cilia are microtubule-based organelles that play crucial roles in various signaling pathways, including Hedgehog (Hh) signaling.[1][2] By disrupting the function of cytoplasmic dynein 2, which is essential for intraflagellar transport (IFT), this compound effectively perturbs the formation and maintenance of primary cilia.[6] This allows researchers to study the consequences of impaired ciliogenesis and the roles of primary cilia in diverse cellular contexts.
Mechanism of Action
This compound specifically targets the AAA+ ATPase domain of cytoplasmic dynein, inhibiting its motor activity.[2][7] This inhibition disrupts the retrograde transport of cellular components along microtubules. In the context of ciliogenesis, this compound's inhibition of cytoplasmic dynein 2 disrupts the intraflagellar transport (IFT) machinery. IFT is a bidirectional transport process essential for assembling and maintaining cilia. Dynein 2 is responsible for the retrograde transport of IFT particles and other components from the ciliary tip back to the cell body. Inhibition of this process by this compound leads to the accumulation of IFT proteins, such as IFT88, at the distal tip of the cilia and ultimately results in the disruption of cilia formation and maintenance.[3][6]
Quantitative Data on this compound Effects
The following table summarizes the quantitative effects of this compound on ciliogenesis as reported in various studies. This data provides a reference for designing experiments and interpreting results.
| Cell Line | This compound Concentration | Incubation Time | Observed Effects on Cilia |
| hTERT RPE-1 | 50 µM | 24 hours | Marked decrease in the average length of cilia (from 3.40 µm to 1.22 µm).[8] Significant reduction in the percentage of ciliated cells (from 59.67% to 21.00%).[8] |
| NIH-3T3 | ~10 to 40 µM | Not specified | Dose-dependent disruption of spindle pole focusing and kinetochore-microtubule attachment.[3][4] |
| Various | 30 µM | 4 hours | Induced ciliary Gli2 levels comparable to Shh-N-stimulated cells.[6] |
| Sertoli cells | 15 µM or 30 µM | 1 hour | Inactivation of dynein.[2] |
Experimental Protocols
Protocol 1: Inhibition of Ciliogenesis using this compound
This protocol describes a general procedure for treating cultured cells with this compound to inhibit ciliogenesis.
Materials:
-
Cell line of interest (e.g., hTERT RPE-1, NIH-3T3)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (powder or DMSO stock solution)
-
DMSO (for dissolving this compound)
-
Cell culture plates or coverslips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., 6-well plates with coverslips for immunofluorescence) at a density that allows them to reach confluence.
-
Induction of Ciliogenesis: To induce primary cilia formation, grow cells to confluence. Once confluent, replace the complete medium with a serum-free medium and culture for an additional 24-48 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C.
-
Treatment with this compound: Dilute the this compound stock solution in a serum-free medium to the desired final concentration (e.g., 10-50 µM). The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced artifacts. Include a vehicle control (DMSO alone) in your experimental setup.
-
Incubation: Replace the serum-free medium in the cell culture plates with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Analysis: After incubation, proceed with the desired analysis method, such as immunofluorescence microscopy to visualize and quantify cilia.
Protocol 2: Immunofluorescence Staining of Primary Cilia
This protocol outlines the steps for visualizing primary cilia using immunofluorescence microscopy after this compound treatment.
Materials:
-
Cells cultured on coverslips (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking solution: 1-5% bovine serum albumin (BSA) or goat serum in PBS
-
Primary antibodies:
-
Anti-acetylated α-tubulin (for ciliary axoneme)
-
Anti-γ-tubulin (for basal body)
-
Anti-ARL13B (ciliary membrane marker)
-
-
Secondary antibodies: Fluorescently-labeled secondary antibodies corresponding to the primary antibody host species
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Gently wash the cells on coverslips three times with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.[10]
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking solution according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in the blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[9]
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images for subsequent analysis of cilia number, length, and morphology.
Visualizations
Caption: Experimental workflow for studying the effects of this compound on ciliogenesis.
Caption: Signaling pathway showing this compound's inhibition of dynein and its impact on ciliogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound ≥99% (HPLC), powder, cytoplasmic dynein inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. MilliporeSigma Calbiochem Cytoplasmic Dynein Inhibitor, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 5. This compound | Hedgehog/Smoothened | ATPase | TargetMol [targetmol.com]
- 6. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MI-181 Modulates Cilia Length and Restores Cilia Length in Cells with Defective Shortened Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
- 10. bicellscientific.com [bicellscientific.com]
Application Notes: Ciliobrevin D in Viral Replication Studies
Introduction
Ciliobrevin D is a cell-permeable and reversible inhibitor of the AAA+ (ATPases associated with diverse cellular activities) motor protein, cytoplasmic dynein.[1][2] Dynein plays a crucial role in various cellular processes, including the retrograde transport of organelles, vesicles, and macromolecules along microtubules.[3][4] Many viruses exploit this microtubule-based transport system for their own replication, facilitating processes such as nuclear targeting of the viral genome, assembly of viral components, and egress of new virions. By inhibiting dynein, this compound offers a valuable tool for investigating the dependency of different viruses on the host cell's microtubule transport machinery and for exploring potential antiviral strategies.
Mechanism of Action
This compound specifically targets the ATPase activity of dynein, which is essential for its motor function.[1][5] This inhibition disrupts the movement of dynein along microtubules, effectively halting the transport of its cargo.[5] While it primarily affects retrograde (minus-end directed) transport, studies have shown that inhibiting dynein can also have secondary effects on anterograde (plus-end directed) transport, potentially due to the interdependence of motor proteins.[3][5][6] This makes this compound a potent tool to study the bidirectional transport mechanisms involved in viral lifecycles.
Applications in Virology
This compound has been utilized to study the replication of several viruses, revealing the critical role of dynein-mediated transport in their infection cycle.
-
Hepatitis C Virus (HCV): Research has shown that dynein is required for the intracellular trafficking of the HCV non-structural protein 5A (NS5A).[3][6] Treatment with this compound was used to demonstrate that this transport is essential for efficient viral RNA replication and the assembly of new infectious virions.[6]
-
Herpes Simplex Virus (HSV): HSV replication occurs in the nucleus, and the virus relies on microtubule transport to deliver its capsid to the nuclear pore complex.[7][8] While direct studies citing this compound's effect on HSV in the provided search results are limited, its known function as a dynein inhibitor makes it a highly relevant tool for investigating this crucial early step in HSV infection.
-
African Swine Fever Virus (ASFV): ASFV is a large DNA virus that replicates in the cytoplasm. The transport of viral components and assembly of virions are complex processes that are likely to involve the host cytoskeleton. Although specific studies on this compound and ASFV were not detailed in the search results, the general reliance of large DNA viruses on microtubule transport for efficient replication suggests this compound as a potential tool to dissect these mechanisms.
-
Porcine Epidemic Diarrhea Virus (PEDV): As a coronavirus, PEDV replicates in the cytoplasm.[9][10] The formation of replication-transcription complexes and the transport of viral proteins and newly formed virions are processes where microtubule-based transport is implicated. This compound can be employed to elucidate the extent to which dynein is involved in the PEDV lifecycle.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various cellular studies. Note that specific antiviral IC50 or EC50 values were not available in the initial search results, so the concentrations provided are those used to achieve significant inhibition of dynein-dependent cellular processes.
| Parameter | Cell Type | Concentration | Observed Effect |
| Inhibition of Axon Extension | Embryonic Sensory Neurons | 5-40 µM | Strong inhibition of axon extension, with 10 µM completely blocking it.[5] |
| Reversible Inhibition of Axon Extension | Dissociated DRG Cultures | 20 µM | Reversible inhibition of axon extension within 60 minutes.[5] |
| Disruption of Mitotic Spindles | NIH-3T3, HeLa Cells | Not Specified | Abnormal spindle formation (unfocused, multipolar, or collapsed).[1] |
| Inhibition of Melanosome Aggregation | Xenopus Melanophores | Concentration-dependent | Reversible inhibition of melatonin-induced melanosome aggregation.[11] |
Key Experimental Protocols
Protocol 1: Viral Replication Assay using this compound
This protocol outlines a general method to assess the effect of this compound on the replication of a chosen virus.
1. Materials:
-
Host cells permissive to the virus of interest
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
Reagents for viral quantification (e.g., plaque assay reagents, qPCR primers and probes, or antibodies for immunofluorescence)
2. Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Pre-treatment (Optional): Prior to infection, replace the culture medium with medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for 1-2 hours.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: After the virus adsorption period, remove the inoculum and add fresh medium containing the respective concentrations of this compound or DMSO.
-
Incubation: Incubate the plates for a period suitable for the virus replication cycle (e.g., 24, 48, or 72 hours).
-
Quantification of Viral Replication:
-
Plaque Assay: Collect the supernatant and perform serial dilutions to determine the viral titer by plaque assay on fresh cell monolayers.
-
qPCR: Extract total RNA or DNA from the cells and quantify the viral genome copy number using quantitative PCR.
-
Immunofluorescence: Fix the cells and stain for a viral antigen to visualize and quantify the percentage of infected cells.
-
Protocol 2: Immunofluorescence Staining for Viral Protein Localization
This protocol is designed to visualize the effect of this compound on the subcellular localization of viral proteins.
1. Materials:
-
Host cells on coverslips in 24-well plates
-
Virus stock
-
This compound and DMSO
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the viral protein of interest
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
2. Procedure:
-
Follow steps 1-5 from Protocol 1, using cells grown on coverslips.
-
Fixation: At the desired time point post-infection, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Visualizations
Caption: Workflow for assessing this compound's antiviral effect.
Caption: this compound blocks dynein-mediated viral cargo transport.
Caption: this compound inhibits the viral lifecycle at nuclear import.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dynein inhibitor this compound inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
- 7. Replication and Recombination of Herpes Simplex Virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porcine Epidemic Diarrhea Virus Replication in Duck Intestinal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Porcine Epidemic Diarrhea Virus Replication in Human Intestinal Cells Reveals Potential Susceptibility to Cross-Species Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ciliobrevin D Concentration for Primary Neuron Cultures
Welcome to the technical support center for the use of Ciliobrevin D in primary neuron cultures. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, reversible, and specific small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein 1.[1][2] It functions by targeting the heavy chain motor domain of dynein and blocking its ATPase activity in a nucleotide-competitive manner.[3] This inhibition disrupts various dynein-dependent cellular processes.
Q2: What are the primary effects of this compound on primary neurons?
A2: In primary neurons, this compound has been shown to:
-
Inhibit both retrograde (dynein-mediated) and anterograde (kinesin-mediated) transport of various organelles, including mitochondria, lysosomes, and Golgi-derived vesicles.[4][5][6]
-
Reversibly inhibit axon extension, with effects observable within 20 minutes of treatment.[4][5]
-
Prevent nerve growth factor (NGF)-induced formation of axonal filopodia and branching.[4][5]
-
Cause a redistribution of the p150Glued subunit of the dynactin complex.[4]
Q3: Is this compound's effect on axonal transport reversible?
A3: Yes, the inhibitory effects of this compound on axon extension and transport are reversible. Washing out the compound has been shown to restore axon extension within 20 to 60 minutes.[4]
Troubleshooting Guide
Q4: I am not observing any inhibition of axonal transport after treating my primary neurons with this compound. What could be the issue?
A4: Several factors could contribute to a lack of observable effects. Consider the following troubleshooting steps:
-
Freshness of Reconstituted this compound: this compound has limited stability in solution. It has been reported that the drug loses efficacy after one week when stored at 4°C or after three months at -20°C.[4][7] It is strongly recommended to use freshly reconstituted this compound for each experiment.[4][7]
-
Concentration: The effective concentration can vary between different types of primary neurons and even between different batches of cultures. If you are not seeing an effect at a lower concentration, a dose-response experiment is recommended. Concentrations ranging from 5 µM to 40 µM have been used to inhibit axon extension, with 10 µM showing a complete block in some studies.[4] For transport inhibition, 20 µM is a commonly used concentration.[4][6]
-
Incubation Time: While effects on transport can be seen as early as 20 minutes, ensure your incubation time is sufficient.[4][5] A 30-60 minute pre-incubation period is common before imaging.[8]
-
Cell Health: Ensure your primary neuron cultures are healthy and show robust baseline axonal transport before starting the experiment.
Q5: I am observing significant cell death in my neuron cultures after this compound treatment. How can I mitigate this cytotoxicity?
A5: this compound can be toxic to cells at higher concentrations. In N1E-115 neuroblastoma cells, toxicity was observed at concentrations of 10 µM and above.[9]
-
Determine the Optimal Concentration: Perform a dose-response curve to find the lowest effective concentration that inhibits dynein activity without causing significant cell death in your specific primary neuron type.
-
Limit Treatment Duration: Reduce the incubation time to the minimum required to observe the desired effect. Since the effects of this compound can be rapid, long incubation times may not be necessary and can contribute to toxicity.[4][5]
-
Assess Culture Health: Ensure your neurons are healthy before treatment, as stressed or unhealthy cultures may be more susceptible to the toxic effects of any compound.
Quantitative Data Summary
The following tables summarize the concentrations of this compound used in various studies and their observed effects on primary neurons.
Table 1: this compound Concentration and Effects on Axonal Transport
| Concentration | Neuron Type | Observed Effect | Reference |
| 10 µM | Aplysia californica neurons | Selectively reduced retrograde mitochondrial transport by 39%. | [6] |
| 20 µM | Embryonic chicken dorsal root ganglion neurons | Inhibited both anterograde and retrograde transport of mitochondria, lysosomes, and Golgi-derived vesicles. | [4] |
| 30 µM | Aplysia californica neurons | Decreased retrograde mitochondrial flux by 80% and anterograde flux by 77%. | [6] |
Table 2: this compound Concentration and Effects on Axon Growth and Morphology
| Concentration | Neuron Type | Observed Effect | Reference |
| > 5 µM | Embryonic chicken sensory explants | Strong inhibition of axon extension. | [4] |
| 10 µM | Embryonic chicken sensory explants | Completely blocked axon extension. | [4] |
| 20 µM | Embryonic chicken dorsal root ganglion neurons | Reversibly inhibited axonal outgrowth. | [4] |
| 30 µM | N1E-115 cells | Caused loss of neurites and cilia. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Treating Primary Neurons with this compound
This protocol provides a general guideline. Optimization of concentrations and incubation times for your specific neuronal culture system is recommended.
Materials:
-
Primary neuron cultures (e.g., cortical, hippocampal, or DRG neurons)
-
This compound powder
-
Anhydrous DMSO
-
Pre-warmed culture medium
-
Microcentrifuge tubes
Procedure:
-
Reconstitution of this compound:
-
Preparation of Working Solution:
-
Dilute the this compound stock solution in pre-warmed, fresh culture medium to the desired final concentration (e.g., 10 µM, 20 µM, or 50 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO in the culture medium. The final DMSO concentration should typically be less than 0.1%.
-
-
Treatment of Neurons:
-
Carefully remove the existing medium from the primary neuron cultures.
-
Gently add the medium containing the desired concentration of this compound or the vehicle control to the cultures.
-
Incubate the cells at 37°C and 5% CO2 for the desired duration (e.g., 30-60 minutes for transport studies).
-
-
Analysis:
-
Proceed with your planned analysis, such as live-cell imaging of axonal transport or immunofluorescence staining.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dynein inhibitor this compound inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Stabilization of primary cilia reduces abortive cell cycle re-entry to protect injured adult CNS neurons from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Ciliobrevin D cytotoxicity and effects on cell viability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Ciliobrevin D in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its cytotoxicity and effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as a specific, reversible, and potent inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1][2] Its primary mechanism of action is the inhibition of the ATPase activity of dynein, which is essential for its function in transporting various cellular cargoes along microtubules.[3][4] This disruption of dynein-dependent transport affects numerous cellular processes.
Q2: What are the known cellular processes affected by this compound?
A2: By inhibiting cytoplasmic dynein, this compound impacts a wide range of cellular functions, including:
-
Mitosis: It disrupts mitotic spindle formation, leading to unfocused, multipolar, or collapsed spindles.[5][6]
-
Cilia Formation: It perturbs the formation and function of primary cilia.[7]
-
Intracellular Transport: It inhibits the transport of organelles such as mitochondria, lysosomes, and peroxisomes.[4][5]
-
Signaling Pathways: It can block signaling pathways that rely on microtubule-based transport, such as the Hedgehog signaling pathway.[7]
Q3: Does this compound induce cytotoxicity and affect cell viability?
A3: Yes, this compound can induce cytotoxicity and reduce cell viability, particularly at higher concentrations and with prolonged exposure. This is primarily due to the disruption of essential cellular processes that are dependent on dynein function, such as mitosis and organelle transport. The cytotoxic effects often manifest as the induction of apoptosis (programmed cell death).
Q4: How stable is this compound in solution and how should it be stored?
A4: this compound is typically dissolved in DMSO to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C for up to 3 months or at -80°C for longer-term storage (up to 2 years).[5][8] It has been observed that the efficacy of reconstituted this compound can decrease after just one week at 4°C or after 3 months at -20°C. Therefore, it is highly recommended to use freshly prepared dilutions for experiments.[4]
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound at the expected concentration.
-
Possible Cause 1: Compound Instability.
-
Solution: As mentioned in the FAQs, this compound can lose efficacy after reconstitution and storage.[4] Always use freshly prepared dilutions from a properly stored stock solution. If possible, use a new vial of the compound to rule out degradation of the stock.
-
-
Possible Cause 2: Cell-Type Specific Sensitivity.
-
Solution: The effective concentration of this compound can vary significantly between different cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Some cell types, particularly certain primary neurons, may require higher concentrations to elicit a response.
-
-
Possible Cause 3: Insufficient Treatment Time.
-
Solution: The effects of this compound on cellular processes may take time to become apparent. Review the literature for typical treatment durations for your experimental system and consider extending the incubation time.
-
Problem 2: I am observing high levels of cell death even at low concentrations of this compound.
-
Possible Cause 1: Off-Target Effects.
-
Solution: While this compound is a specific dynein inhibitor, off-target effects can occur, especially at high concentrations.[4] To confirm that the observed cytotoxicity is due to dynein inhibition, consider using a negative control compound (an inactive analog of this compound if available) or performing rescue experiments by overexpressing a this compound-resistant dynein mutant. Additionally, using a second, structurally different dynein inhibitor can help validate the on-target effect.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: this compound is typically dissolved in DMSO, which can be toxic to cells at higher concentrations. Ensure that the final concentration of DMSO in your cell culture medium is low (typically below 0.1%) and that you include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.[9]
-
Problem 3: How can I distinguish between apoptosis and necrosis induced by this compound?
-
Solution: To differentiate between apoptosis and necrosis, it is recommended to use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry.
-
Annexin V-positive and PI-negative cells are in the early stages of apoptosis.
-
Annexin V-positive and PI-positive cells are in the late stages of apoptosis or are necrotic.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Assays and Cell Lines
| Target/Cell Line | Assay | IC50 Value | Reference |
| Cytoplasmic Dynein 1 (basal ATPase) | Malachite Green ATPase assay | 38 ± 6 µM | [3] |
| Cytoplasmic Dynein 1 (microtubule-stimulated) | Microtubule-stimulated ATPase | ~20 µM | [3] |
| Shh-LIGHT2 cells (Hedgehog signaling) | Gene expression assay | Not specified | [2] |
| NIH-3T3 cells (spindle defects) | Immunofluorescence | Effective at 50 µM | [2] |
| HeLa cells (spindle defects) | Immunofluorescence | Effective at 50 µM | [2] |
| Sertoli cells | Transepithelial electrical resistance | Effective at 15-30 µM | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, treatment duration, and the assay used.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Cell culture medium
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways and Visualizations
This compound-induced cytotoxicity is primarily mediated through the intrinsic pathway of apoptosis, which is initiated by intracellular stress. The inhibition of cytoplasmic dynein leads to the disruption of crucial cellular functions, such as the transport of survival signals and the proper segregation of chromosomes during mitosis. This cellular stress triggers the apoptotic cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Cilliobrevin D [smolecule.com]
- 4. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoplasmic Dynein Inhibitor, this compound - CAS 1370554-01-0 - Calbiochem | 250401 [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | Hedgehog/Smoothened | ATPase | TargetMol [targetmol.com]
Ciliobrevin D effective concentration range in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ciliobrevin D in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible, and specific small-molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase motor protein, cytoplasmic dynein.[1][2] Its primary mechanism of action is the inhibition of dynein's ATPase activity, which is essential for its motor function.[3][4][5] This inhibition prevents dynein from moving along microtubules, thereby disrupting various cellular processes that rely on dynein-mediated transport.[6]
Q2: What are the common cellular processes affected by this compound?
A2: this compound has been shown to disrupt a range of dynein-dependent cellular processes, including:
-
Primary cilia formation and signaling: It perturbs protein trafficking within primary cilia, affecting pathways like Hedgehog (Hh) signaling.[1][4]
-
Mitotic spindle formation: It can cause abnormal spindle morphologies, such as unfocused, multipolar, or collapsed spindles, by disrupting the localization of proteins like γ-tubulin.[4][5]
-
Intracellular transport: It inhibits the bidirectional transport of organelles such as mitochondria, lysosomes, and Golgi-derived vesicles along axons.[3][7]
Q3: Is this compound's effect reversible?
A3: Yes, the effects of this compound are reversible. Upon washout of the compound, normal cellular functions, such as bipolar spindle formation and axon extension, can be restored.[3][5]
Q4: Does this compound affect other motor proteins like kinesins?
A4: this compound is considered a specific inhibitor of cytoplasmic dynein. Studies have shown that it does not significantly affect the ATPase activity or microtubule gliding of kinesin-1 and kinesin-5 in vitro.[3][5]
Troubleshooting Guide
Issue 1: No observable effect of this compound at the expected concentration.
-
Possible Cause 1: Compound Instability.
-
Possible Cause 2: Insufficient Concentration.
-
Recommendation: The effective concentration of this compound can vary significantly between cell lines. If no effect is observed, consider performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. In some cells, concentrations as high as 0.7 mM have been reported to be necessary.[8]
-
-
Possible Cause 3: Cell Line Specificity.
-
Recommendation: Some cell lines may be less sensitive to this compound. It is crucial to consult the literature for concentrations used in similar cell types. For instance, some users have reported issues with obtaining effects in mouse neurons compared to rat neurons.[8]
-
Issue 2: High levels of cell death observed after treatment.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Recommendation: While this compound is a specific dynein inhibitor, very high concentrations (e.g., 200 µM, approximately 10 times the IC50 for Hedgehog signaling) can lead to cell death.[9] It is important to use the lowest effective concentration determined through a dose-response curve.
-
-
Possible Cause 2: Solvent Toxicity.
-
Recommendation: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.1%.[10] If higher concentrations are necessary, a vehicle control (DMSO alone) should be included to assess solvent toxicity.
-
Data Summary: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound used in various cell lines and a brief description of the observed effects.
| Cell Line | Concentration Range | Observed Effect(s) |
| Embryonic Sensory Neurons | 20 µM | Inhibition of bidirectional axonal transport of mitochondria, lysosomes, and Golgi-derived vesicles; reversible inhibition of axon extension.[3] |
| NIH-3T3 Cells | 30 µM | Disruption of primary cilia formation and Hedgehog signaling.[5] |
| NIH-3T3 and HeLa Cells | 50 µM | Abnormal mitotic spindle formation (unfocused, multipolar, or collapsed spindles).[5] |
| Sertoli Cells | 15 µM, 30 µM | Inactivation of dynein and disruption of F-actin organization.[1][11] |
| Xenopus Melanophores | Dose-dependent | Reversible inhibition of melanosome aggregation.[5] |
| Drosophila S2 Cells | Not specified | Abrogation of peroxisome movement.[4] |
Experimental Protocols
Protocol 1: General Preparation and Handling of this compound
-
Reconstitution: Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 20-50 mM).[1][8] Sonication and gentle heating (up to 80°C) may be required for complete dissolution.[10]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to 3 months or at -80°C for longer-term storage.[12] Avoid repeated freeze-thaw cycles.[10] For short-term use (within one week), aliquots can be stored at 4°C.[10]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).[10]
Protocol 2: Inhibition of Axonal Transport in Cultured Neurons
This protocol is adapted from studies on embryonic sensory neurons.[3]
-
Cell Culture: Plate dissociated dorsal root ganglion (DRG) neurons on a suitable substrate and culture until axons have extended.
-
Labeling (Optional): To visualize organelle transport, label mitochondria with MitoTracker Green (25 nM) or lysosomes with LysoTracker Red (75 nM) for 30-45 minutes.
-
Treatment: Prepare a working solution of this compound in culture medium at the desired concentration (e.g., 20 µM). Replace the existing medium with the this compound-containing medium. For control experiments, use a medium containing the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration. Effects on axonal transport can be observed within 20 minutes of treatment.[3]
-
Imaging: Perform live-cell imaging using time-lapse microscopy to observe and quantify the motility of labeled organelles.
-
Washout (for reversibility studies): To test for reversibility, wash the cells three times with fresh, pre-warmed culture medium (without this compound) and continue imaging.
Visualizations
Below are diagrams illustrating key concepts related to this compound's function and experimental application.
Caption: Mechanism of this compound action on cytoplasmic dynein.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cytoplasmic Dynein Inhibitor, this compound - CAS 1370554-01-0 - Calbiochem | 250401 [merckmillipore.com]
- 3. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Hedgehog/Smoothened | ATPase | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound ≥99% (HPLC), powder, cytoplasmic dynein inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Reversibility of Ciliobrevin D inhibition in washout experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ciliobrevin D, a cell-permeable and reversible inhibitor of the AAA+ ATPase motor protein, cytoplasmic dynein.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of cytoplasmic dynein by this compound reversible?
Yes, the inhibition of cytoplasmic dynein by this compound is reversible.[1][2] Several studies have demonstrated the recovery of dynein-dependent cellular processes following the washout of the compound.[3][4] For instance, axon extension rates have been observed to return to control levels within 20 minutes of this compound removal.[3] Similarly, pre-formed spindles in metaphase-arrested cells that are disrupted by this compound treatment quickly re-emerge after the compound is washed out.[4]
Q2: How quickly can I expect to see a reversal of inhibition after washing out this compound?
The kinetics of recovery depend on the specific cellular process being measured. However, reversal is generally rapid.
-
Axon Extension: In sensory neurons, axon extension rates show significant recovery within 20 minutes and can return to control levels by 60 minutes after washout.[3] Another report indicates that axon extension returns to control levels within ten minutes of washout.[3]
-
Mitotic Spindle Formation: In NIH-3T3 cells, bipolar spindles quickly re-emerge within minutes after the removal of this compound.[4]
-
Melanosome Aggregation: The inhibition of melanosome aggregation by this compound is also reversible upon washout.[2][4]
Q3: What is the mechanism of action for this compound?
This compound functions as a specific antagonist of the AAA+ (ATPases associated with diverse cellular activities) ATPase motor cytoplasmic dynein.[1][2] It inhibits the ATPase activity of dynein in a nucleotide-competitive manner.[4] This inhibition disrupts dynein's ability to move along microtubules, thereby affecting various cellular processes that rely on dynein-mediated transport.
Q4: What cellular processes are affected by this compound?
This compound has been shown to inhibit a range of dynein-dependent processes, including:
-
Organelle Transport: It inhibits both retrograde and anterograde transport of mitochondria, lysosomes, and Golgi-derived vesicles in axons.[3][5]
-
Mitosis: It disrupts the formation and maintenance of the mitotic spindle, leading to unfocused, multipolar, or collapsed spindles.[4]
-
Cilia Formation and Hedgehog Signaling: this compound perturbs the formation of primary cilia and blocks Hedgehog (Hh) signaling.[1][2]
-
Melanosome and Peroxisome Motility: It reversibly inhibits the aggregation of melanosomes and the movement of peroxisomes.[2][4]
Troubleshooting Guide
Issue: I am not observing a reversal of inhibition after my washout experiment.
Possible Causes and Solutions:
-
Incomplete Washout: The compound may not have been completely removed from the experimental system.
-
Recommendation: Increase the number and volume of washes. A typical successful protocol involves washing the cells three times with fresh, pre-warmed medium.[3] Ensure gentle aspiration to avoid cell loss.
-
-
Compound Instability: this compound can lose efficacy over time, especially after reconstitution.
-
High Protein Concentration in Washout Medium: The presence of serum or other proteins in the washout medium can facilitate the partitioning of the hydrophobic this compound out of the cells.
-
Recommendation: While counterintuitive, performing the washout with a medium containing serum might enhance the reversal. One study noted that acute reversal of intraflagellar transport inhibition was most effective using cell culture medium with serum.[6]
-
-
Cell Health: The cells may have been adversely affected by prolonged exposure to this compound or the experimental conditions.
-
Recommendation: Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to ensure that the cells are healthy after treatment and washout. Reduce the incubation time or concentration of this compound if toxicity is observed.
-
Issue: I am observing unexpected or off-target effects.
Possible Causes and Solutions:
-
Compound Specificity: While this compound is a specific inhibitor of dynein, off-target effects can never be fully ruled out.[3]
-
Concentration-Dependent Effects: The concentration of this compound used may be too high, leading to non-specific effects.
Quantitative Data Summary
Table 1: Reversibility of this compound Inhibition on Axon Extension
| Cell Type | This compound Concentration | Incubation Time | Washout Procedure | Time to Recovery | Reference |
| Dissociated DRG neurons | 20 µM | 60 minutes | Three washes with DMSO-containing medium | Significant recovery by 20 minutes, full recovery by 60 minutes | [3] |
| Embryonic sensory neurons | Not specified | Not specified | Not specified | Return to control levels within 10 minutes | [3] |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Type | This compound Concentration | Effect | Reversible? | Reference |
| Mitotic Spindle Formation | NIH-3T3, HeLa | 50 µM | Disrupted, unfocused, or collapsed spindles | Yes, bipolar spindles quickly re-emerge | [4] |
| Melanosome Aggregation | Xenopus melanophores | Not specified | Inhibition of aggregation | Yes | [4] |
| Organelle Transport | Embryonic sensory neurons | 20 µM | Inhibition of bidirectional transport | Yes | [3] |
| Hedgehog Signaling | Not specified | Not specified | Blockade of Hh signaling | Not explicitly stated | [1][2] |
Experimental Protocols
Protocol 1: this compound Washout Experiment for Axon Extension Assay
This protocol is adapted from a study on dissociated dorsal root ganglion (DRG) neurons.[3]
-
Cell Culture: Culture dissociated DRG neurons on a suitable substrate.
-
This compound Incubation: Incubate the neuronal cultures with 20 µM this compound in culture medium for 60 minutes. As a control, incubate a parallel set of cultures with a corresponding concentration of DMSO.
-
Washout Procedure:
-
Gently aspirate the medium containing this compound.
-
Wash the cells three times with pre-warmed culture medium containing DMSO.
-
After the final wash, add fresh, pre-warmed culture medium.
-
-
Imaging and Analysis:
-
Immediately begin time-lapse imaging of the axons for at least 60 minutes.
-
Measure the rate of axon extension at various time points (e.g., 20 and 60 minutes) post-washout and compare it to the control group.
-
Protocol 2: Analysis of Mitotic Spindle Reversibility
This protocol is based on experiments conducted in NIH-3T3 cells.[4]
-
Cell Culture and Synchronization: Culture NIH-3T3 cells and enrich for a metaphase population using a standard method (e.g., nocodazole block followed by release).
-
This compound Treatment: Treat the metaphase-enriched cells with 50 µM this compound for 1 hour.
-
Washout:
-
Quickly wash the cells with fresh, drug-free medium.
-
Add fresh medium to the cells.
-
-
Live-Cell Imaging:
-
Perform real-time confocal microscopy of cells expressing a fluorescently tagged tubulin (e.g., GFP-tubulin).
-
Observe the re-emergence of bipolar spindles and subsequent chromosome segregation.
-
-
Immunofluorescence (Optional):
-
At different time points post-washout, fix the cells.
-
Stain for α-tubulin and a centrosomal marker (e.g., γ-tubulin) to visualize spindle morphology.
-
Visualizations
Caption: this compound competitively inhibits the ATPase activity of cytoplasmic dynein.
Caption: Experimental workflow for a this compound washout experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]
Issues with Ciliobrevin D losing efficacy after reconstitution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Ciliobrevin D, particularly concerning its loss of efficacy after reconstitution.
Troubleshooting Guide: Loss of this compound Efficacy
This guide addresses common problems encountered during experiments involving reconstituted this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable inhibition of dynein activity (e.g., no effect on axonal transport, cilia formation, or cell division). | Degraded this compound stock solution. | This compound in solution has limited stability. One study noted a loss of efficacy after 1 week at 4°C or 3 months at -20°C.[1][2] It is strongly recommended to use freshly reconstituted this compound for experiments.[1][2] For stock solutions, aliquot after reconstitution and store at -80°C for up to 2 years or -20°C for up to 1 year.[3] Avoid repeated freeze-thaw cycles.[3] |
| Improper dissolution of this compound powder. | This compound has limited solubility. Use fresh, high-quality, anhydrous DMSO for reconstitution.[4] Moisture-absorbing DMSO can reduce solubility.[4] Some suppliers recommend sonication and gentle warming (up to 80°C) to fully dissolve the compound.[3][5] | |
| Suboptimal final concentration in the experiment. | The effective concentration of this compound can be cell-type dependent. While concentrations around 10-40 µM are often cited for disrupting spindle pole focusing, some cells may require higher concentrations, potentially up to 0.7 mM.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Issues with the experimental setup. | Ensure that the experimental conditions (e.g., cell density, incubation time, temperature) are appropriate for observing the expected phenotype. For instance, effects on axon extension and transport can be detected within the first 20 minutes of treatment.[6] | |
| Inconsistent results between experiments. | Variability in the age of the reconstituted this compound solution. | Always use a consistent protocol for preparing and using this compound. If possible, use aliquots from the same stock solution that have been stored under identical conditions. The best practice is to use a freshly prepared solution for each experiment.[1][2] |
| Batch-to-batch variation of the compound. | While suppliers test for purity, slight variations between batches can occur.[7] If you suspect a batch issue, contact the supplier and consider testing a new batch. | |
| Precipitation of this compound in culture medium. | Poor solubility in aqueous solutions. | This compound is insoluble in water.[4] When diluting the DMSO stock solution into your aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. The final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[5] If higher concentrations of this compound are needed, consider using a formulation with surfactants like Tween 80 or co-solvents like PEG300, though these should be used with caution and appropriate controls.[4][7] |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound powder in fresh, anhydrous DMSO.[4] Solubility can vary between suppliers, with some reporting solubility up to 20 mg/mL (50.93 mM)[4][7] and others around 2.5-5 mg/mL (6-12.73 mM).[3][5] To aid dissolution, sonication and gentle warming can be applied.[3][5]
2. What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
Reconstituted Stock Solution (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3] Store at -80°C for up to 2 years or at -20°C for up to 1 year.[3] Some sources suggest that stock solutions at -20°C are stable for up to 3 months.[1] Given reports of efficacy loss, it is prudent to use the stock solution within a shorter timeframe if possible.[1][2]
3. How stable is this compound in working solutions (e.g., diluted in cell culture medium)?
Working solutions of this compound diluted in aqueous media should be used immediately for optimal results.[4][7] The compound's stability in aqueous environments is limited, and precipitation can occur.
4. My this compound is not working. What should I do first?
First, confirm the age and storage conditions of your reconstituted stock solution. If it is more than a few weeks old or has been subjected to multiple freeze-thaw cycles, it is best to prepare a fresh solution from the powder.[1][2] Also, verify that you are using an appropriate concentration for your cell type and experiment.
5. Is this compound a reversible inhibitor?
Yes, this compound is a cell-permeable and reversible inhibitor of cytoplasmic dynein.[3][4] Its effects can be washed out, as demonstrated by the restoration of bipolar spindles and melanosome aggregation after compound removal.[8]
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly to dissolve the powder. If necessary, use a sonicator bath for a few minutes and/or warm the solution gently (e.g., to 37°C) until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1-3 months).[1][3]
Protocol 2: Inhibition of Axonal Transport in Cultured Neurons
This protocol is adapted from studies observing the effects of this compound on organelle transport.[1]
-
Culture primary neurons (e.g., dorsal root ganglion or cortical neurons) on appropriate substrates until they have developed axons.
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution in pre-warmed culture medium to the desired final concentration (e.g., 20-50 µM). A DMSO vehicle control should be prepared in parallel.
-
For live-cell imaging of organelle transport (e.g., mitochondria or lysosomes), label the cells with a suitable fluorescent dye (e.g., MitoTracker or LysoTracker) according to the manufacturer's instructions, either before or during this compound treatment.
-
Replace the culture medium with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 30-60 minutes) at 37°C and 5% CO2.
-
Image the axons using time-lapse microscopy to track the movement of the labeled organelles.
-
Analyze the kymographs to quantify changes in anterograde and retrograde transport velocity and frequency. This compound is expected to inhibit the bidirectional transport of these organelles.[1]
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the ATPase activity of cytoplasmic dynein.
Troubleshooting Workflow for this compound Efficacy Issues
Caption: A logical workflow for troubleshooting this compound efficacy.
References
- 1. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Hedgehog/Smoothened | ATPase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
Ciliobrevin D delivery methods for in vivo animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ciliobrevin D in in vivo animal studies.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound for in vivo use?
This compound is practically insoluble in water.[1] Therefore, a co-solvent system is required for in vivo administration. The most common primary solvent is Dimethyl Sulfoxide (DMSO).[1][2][3] For administration, the DMSO stock solution is typically further diluted in an aqueous vehicle or an oil-based carrier.
2. How should I prepare a this compound formulation for intraperitoneal (IP) or intravenous (IV) injection?
For IP or IV injections, a common approach is to first dissolve this compound in DMSO and then dilute it with other vehicles to create a stable solution suitable for injection. It is crucial to minimize the final concentration of DMSO to avoid solvent toxicity.
A widely used vehicle composition for in vivo injections is a mixture of DMSO, PEG300, Tween 80, and saline or ddH₂O.[2][3] Another option for subcutaneous or intramuscular injections is a suspension in corn oil.[2][3]
3. Are there any established in vivo dosages for this compound?
Specific systemic dosages (e.g., in mg/kg for IP or IV administration) for this compound are not widely published. The optimal dose will depend on the animal model, the target tissue, and the desired biological effect. Therefore, it is highly recommended to perform a dose-escalation study to determine the optimal effective and non-toxic dose for your specific experimental setup.
However, some published studies provide starting points for local administration:
-
Intra-testicular injection in rats: 15 µM per testis has been used.[4][5]
-
Intracerebroventricular injection in mice: 5.7µL of a 90µM solution has been administered.[6]
4. What is the stability of reconstituted this compound solutions?
Reconstituted this compound solutions have limited stability. It is strongly recommended to use freshly prepared solutions for each experiment.[7] Stock solutions in DMSO can be stored at -20°C or -80°C for a limited time, but efficacy may decrease after as little as one week at 4°C or after extended storage at -20°C.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound during formulation or upon injection. | * Poor solubility in the final vehicle.* The concentration of this compound is too high.* Interaction with components of the aqueous diluent. | * Ensure the DMSO stock is fully dissolved before adding other vehicle components.* Optimize the vehicle composition. Increasing the proportion of co-solvents like PEG300 or Tween 80 may help.* Perform a small-scale test formulation to check for precipitation before preparing the full volume.* Consider using a suspension formulation (e.g., with CMC-Na for oral gavage or in corn oil for injection) if a solution is not feasible.[2][3] |
| Observed toxicity or adverse effects in animals (e.g., lethargy, weight loss). | * Toxicity of this compound at the administered dose.* Vehicle-related toxicity, especially from DMSO.* Rapid injection rate. | * Perform a dose-finding study to determine the Maximum Tolerated Dose (MTD).* Reduce the final concentration of DMSO in the formulation to the lowest possible level (ideally <5%).* Administer the injection slowly to allow for better distribution and reduce acute toxicity.* Include a vehicle-only control group to assess the effects of the formulation components. |
| Lack of efficacy in the animal model. | * Inadequate dosage.* Poor bioavailability with the chosen route of administration.* Degradation of this compound.* Insufficient target engagement. | * Increase the dose of this compound based on a dose-response study.* Consider a different route of administration (e.g., IV instead of IP for higher bioavailability).* Always use freshly prepared this compound solutions.[7]* Confirm target engagement by measuring downstream biomarkers of dynein or Hedgehog pathway inhibition in a relevant tissue. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 2.5 - 20 mg/mL | [1][8][9] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [3] |
Table 2: Example Formulations for In Vivo Administration
| Administration Route | Vehicle Composition | Final this compound Concentration | Reference |
| Injection (IP/IV) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 1.0 mg/mL (2.55 mM) | [3] |
| Injection (SC/IM) | 5% DMSO, 95% Corn oil | 0.25 mg/mL (0.64 mM) | [3] |
| Oral Gavage | Carboxymethylcellulose sodium (CMC-Na) solution | ≥5 mg/mL (Homogeneous suspension) | [2][3] |
Experimental Protocols & Workflows
Protocol: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol provides a general guideline. The final concentrations and volumes should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Syringes and appropriate gauge needles for injection
Procedure:
-
Prepare Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved by vortexing. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Prepare Vehicle Mixture: In a separate sterile tube, prepare the vehicle mixture. For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, you would mix the components in the appropriate ratios.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle mixture while vortexing to ensure rapid and complete mixing. This should result in a clear solution.
-
Administration: Use the freshly prepared formulation for injection. Administer the appropriate volume to the animal based on its body weight and the desired final dose.
Workflow for this compound In Vivo Experiment
Caption: Experimental workflow for this compound in vivo studies.
Signaling Pathway Diagrams
This compound is a known inhibitor of cytoplasmic dynein, which plays a crucial role in intracellular transport.[10] This inhibition also affects cellular processes that rely on dynein function, such as the Hedgehog signaling pathway.[11]
Cytoplasmic Dynein-Mediated Transport
Caption: this compound inhibits cytoplasmic dynein motor function.
Simplified Hedgehog Signaling Pathway
Caption: this compound disrupts Hedgehog signaling via dynein inhibition.
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cargo-Mediated Activation of Cytoplasmic Dynein in vivo [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciliobrevin D and its impact on anterograde transport
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ciliobrevin D, focusing on its impact on anterograde transport.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable, reversible, and specific inhibitor of the AAA+ (ATPases Associated with diverse cellular activities) motor protein, cytoplasmic dynein.[1][2][3] It functions by targeting the ATPase activity of dynein, which is essential for its motor function in moving cargo along microtubules.[4]
Q2: If this compound inhibits dynein (a retrograde motor), why does it affect anterograde transport?
A2: This is a critical and often unexpected observation. While this compound directly inhibits the minus-end directed motor dynein, it has been shown to also block the anterograde transport of various organelles, including mitochondria, lysosomes, and Golgi-derived vesicles.[4][5][6] The exact mechanism for this is still under investigation, but it is thought to be due to the complex interplay and interdependence of motor proteins. One hypothesis is that the activities of kinesin (anterograde motor) and dynein are often coordinated, and disrupting one can indirectly impair the function of the other, leading to a "traffic jam" on the microtubule network.[6][7]
Q3: Is this compound specific to a particular dynein isoform?
A3: this compound is generally considered a pan-dynein inhibitor, affecting both cytoplasmic dynein 1 and dynein 2 with similar potencies.[8] This broad specificity is important to consider when interpreting results, as it can impact multiple cellular processes simultaneously.
Q4: What are the typical working concentrations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specific biological process being studied. However, a general range of 10 µM to 50 µM is commonly used in published studies.[9][10][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3][12][13] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[3] Aliquoted stock solutions should be stored at -20°C or -80°C. A critical consideration is the stability of the reconstituted compound; it has been reported that this compound can lose efficacy after just one week at 4°C or after three months at -20°C.[4][10] Therefore, it is highly recommended to use freshly prepared dilutions from a recently made stock solution for your experiments.[4][10]
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Organism/System | Reference |
| IC50 (Dynein 1) | ~15 µM | In vitro (ATPase assay) | [2] |
| IC50 (Dynein 2) | ~15.5 - 20 µM | In vitro (ATPase/motility assay) | [2][14] |
| Effective Concentration | 10 - 50 µM | Cell Culture (various) | [9][11] |
| Solubility in DMSO | ~2.5 - 20 mg/mL | In vitro | [3][12][13] |
| Stock Solution Stability | Up to 3 months at -20°C | In vitro | [12] |
Experimental Protocols
Protocol: Live-Cell Imaging of Mitochondrial Anterograde Transport
This protocol outlines a general procedure for observing the effect of this compound on the anterograde transport of mitochondria in cultured neurons using a fluorescent dye like MitoTracker.
Materials:
-
Cultured neurons on glass-bottom imaging dishes
-
MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Deep Red)
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Imaging medium (e.g., phenol red-free DMEM)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Preparation of Reagents:
-
Labeling Mitochondria:
-
Dilute the MitoTracker stock solution to a final working concentration (e.g., 25-100 nM) in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cultured neurons and replace it with the MitoTracker-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C and 5% CO2.
-
-
This compound Treatment:
-
During the last 15-45 minutes of MitoTracker incubation, add the desired final concentration of this compound (and a vehicle control, e.g., DMSO) to the respective dishes. The incubation time should be sufficient to observe an effect, which can be as rapid as 20 minutes.[5]
-
-
Cell Washing:
-
After incubation, gently wash the cells two to three times with pre-warmed imaging medium to remove excess dye and inhibitor.
-
Add fresh, pre-warmed imaging medium to the dishes for the duration of the imaging session.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Identify a field of view with healthy neurons and clear axonal processes.
-
Acquire time-lapse images of a selected axonal segment at a rate of approximately 1 frame every 2-5 seconds for a total of 2-5 minutes.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image series using software like ImageJ or Fiji. A kymograph will display the movement of mitochondria along the axon over time.
-
From the kymographs, quantify the number, velocity, and directionality (anterograde vs. retrograde) of moving mitochondria.
-
Compare the parameters between this compound-treated and control cells. A significant reduction in both anterograde and retrograde movement is expected.[4]
-
Troubleshooting Guide
Q: I am not observing any effect of this compound on anterograde transport. What could be the issue?
A: There are several potential reasons for this:
-
Compound Inactivity: this compound in solution has limited stability.[4][10] If your stock solution is old or has been stored improperly, it may have lost its activity. Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO and use it immediately.
-
Insufficient Concentration: The effective concentration can be cell-type dependent. Solution: Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, and 100 µM) to find the optimal concentration for your cells.
-
Inadequate Incubation Time: While effects can be seen within 20 minutes, some systems may require a longer incubation period.[5] Solution: Try increasing the incubation time with this compound (e.g., 1-2 hours) before imaging.
-
Cell Health: Unhealthy cells may already exhibit compromised axonal transport, masking the effect of the inhibitor. Solution: Ensure your cell cultures are healthy and show robust baseline organelle transport before starting the experiment.
Q: I see a complete cessation of all organelle movement, not just a reduction. Is this normal?
A: Yes, at higher concentrations or in sensitive cell types, this compound can lead to a near-complete halt of both anterograde and retrograde transport, effectively causing a "traffic jam" on the microtubules.[4] This is consistent with its bidirectional inhibitory effect. If you wish to study more subtle effects, consider reducing the concentration or the incubation time.
Q: My cells are showing signs of toxicity after treatment with this compound. How can I mitigate this?
A:
-
Reduce Concentration and Incubation Time: High concentrations or prolonged exposure can be cytotoxic. Try using the lowest effective concentration for the shortest possible time.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic (typically ≤ 0.1%).
-
Reversibility: this compound is a reversible inhibitor.[15] If your experimental design allows, you can wash out the compound and assess cell recovery.
Visualizations
Caption: Mechanism of this compound action on microtubule-based transport.
Caption: Workflow for assessing this compound's impact on transport.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. emulatebio.com [emulatebio.com]
- 2. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisconsin-uwm.primo.exlibrisgroup.com [wisconsin-uwm.primo.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
- 8. Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. MilliporeSigma Calbiochem Cytoplasmic Dynein Inhibitor, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 12. This compound ≥99% (HPLC), powder, cytoplasmic dynein inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | Hedgehog/Smoothened | ATPase | TargetMol [targetmol.com]
- 14. memorial.scholaris.ca [memorial.scholaris.ca]
- 15. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Dynein Inhibitors: Ciliobrevin D vs. Dynapyrazole A
In the intricate world of cellular transport, cytoplasmic dynein stands as a crucial molecular motor, powering the movement of a vast array of cargoes along microtubule tracks. The ability to precisely inhibit its function is paramount for researchers dissecting its roles in everything from cell division to neurodevelopment and disease. For years, Ciliobrevin D has been a widely used tool for this purpose. However, the emergence of a newer compound, dynapyrazole A, presents a compelling alternative. This guide provides a detailed, data-driven comparison of these two key dynein inhibitors to aid researchers in selecting the optimal tool for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Dynapyrazole A |
| Potency | Lower | Higher (6-8 fold more potent) |
| Mechanism of Action | Inhibits both basal and microtubule-stimulated dynein ATPase activity. | Primarily inhibits microtubule-stimulated dynein ATPase activity. |
| Reversibility | Reversible | Reversible |
| Reported Limitations | Lower potency requiring higher concentrations, potential for isomerization and instability.[1] | Potential for cytotoxicity with prolonged incubation.[2] |
Quantitative Performance Data
The efficacy of a dynein inhibitor is most clearly demonstrated through quantitative measures of its ability to disrupt dynein-driven processes. Dynapyrazole A consistently demonstrates superior potency across various assays.
Table 1: In Vitro Dynein Inhibition
| Assay | Target | IC50 this compound (µM) | IC50 Dynapyrazole A (µM) | Fold Improvement |
| Dynein 1-driven Microtubule Gliding | Human Dynein 1 | 15 ± 2.9[1] | 2.3 ± 1.4[1][3][4][5] | ~6.5x |
| Dynein 2-driven Microtubule Gliding | Human Dynein 2 | 20 ± 1.0[1] | 2.6 ± 1.3[1][3][4][5] | ~7.7x |
Table 2: Cellular Dynein Inhibition
| Assay | Cellular Process | IC50 this compound (µM) | IC50 Dynapyrazole A (µM) | Fold Improvement |
| Hedgehog Signaling Inhibition | Dynein 2-dependent intraflagellar transport | 15.5 ± 3[1] | 1.9 ± 0.6[1][3][4][5] | ~8.2x |
Mechanism of Action: A Tale of Two Modes
While both compounds target the AAA+ ATPase domain of dynein, their mechanisms of inhibition differ significantly. This distinction is critical for interpreting experimental results.
This compound acts as a broader inhibitor, suppressing both the basal, microtubule-independent ATPase activity of dynein and the microtubule-stimulated activity that powers processive movement.[1][6][7] In contrast, dynapyrazole A exhibits a more refined mechanism, strongly blocking only the microtubule-stimulated ATPase activity.[1][6][7][8] This suggests that dynapyrazole A may offer a more specific tool for studying the active, transport-related functions of dynein.
Cellular Effects: From Cilia to Cargo Transport
The inhibition of dynein manifests in a variety of cellular phenotypes. Both this compound and dynapyrazole A effectively block processes reliant on dynein 2, such as intraflagellar transport within primary cilia, which is essential for Hedgehog signaling.[1][9][10] This makes them valuable tools for studying ciliopathies and developmental pathways.
Furthermore, both inhibitors disrupt dynein 1-dependent activities. Dynapyrazole A has been shown to suppress the bidirectional transport of lysosomes in neuronal cells.[2] Similarly, this compound impacts the transport of organelles like mitochondria and lysosomes, and can even affect anterograde transport due to the codependence of motor proteins.[11][12]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments used to evaluate and compare this compound and dynapyrazole A.
Dynein-Driven Microtubule Gliding Assay
This in vitro assay directly measures the motor activity of purified dynein.
-
Chamber Preparation: Create flow chambers using glass slides and coverslips.
-
Motor Immobilization: Introduce a solution of purified, tagged (e.g., GFP) dynein into the chamber and allow it to adsorb to the glass surface.
-
Blocking: Passivate the surface with a blocking agent (e.g., casein) to prevent non-specific binding.
-
Microtubule Introduction: Add fluorescently labeled, taxol-stabilized microtubules to the chamber in a motility buffer containing ATP and the dynein inhibitor (or DMSO as a control) at various concentrations.
-
Imaging: Visualize microtubule movement using total internal reflection fluorescence (TIRF) microscopy.
-
Analysis: Generate kymographs from the time-lapse movies to quantify the velocity of microtubule gliding. Plot velocity as a function of inhibitor concentration to determine the IC50 value.[1]
Hedgehog (Hh) Signaling Luciferase Reporter Assay
This cell-based assay quantifies the inhibition of the Hh pathway, which is dependent on dynein 2 function.
-
Cell Culture: Plate Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter) in a multi-well plate.
-
Serum Starvation: Induce primary cilia formation by serum starvation.
-
Treatment: Treat the cells with a Shh agonist (e.g., SAG) to activate the Hh pathway, along with varying concentrations of the dynein inhibitor or DMSO control.
-
Lysis and Luminescence Measurement: After a suitable incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Determine the IC50 for Hh pathway inhibition by plotting the normalized luciferase activity against the inhibitor concentration.[1]
Conclusion and Recommendations
Dynapyrazole A emerges as a significantly more potent and mechanistically specific inhibitor of cytoplasmic dynein compared to this compound. Its ability to primarily target microtubule-stimulated ATPase activity makes it a refined tool for probing active dynein transport. Researchers will benefit from the lower concentrations required for effective inhibition, which can reduce the likelihood of off-target effects.
However, the choice of inhibitor should always be guided by the specific experimental context.
-
For acute inhibition studies and in vitro assays: Dynapyrazole A is the superior choice due to its high potency and specific mechanism.
-
For long-term cell culture experiments: Caution is advised with dynapyrazole A due to potential cytotoxicity.[2] Careful dose-response and viability assays are essential. This compound, despite its lower potency, may be better tolerated in some long-term paradigms.
-
When studying basal ATPase activity: this compound is the only one of the two shown to inhibit this function.
Both inhibitors are reversible, allowing for washout experiments to confirm that the observed phenotypes are a direct result of dynein inhibition.[1][9][11] Ultimately, the data strongly suggests that for many applications, dynapyrazole A represents a significant advancement in the chemical toolkit available for the study of cytoplasmic dynein.
References
- 1. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 3. Dynapyrazole A | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 4. Dynapyrazole A | Hedgehog Signaling Inhibitors: R&D Systems [rndsystems.com]
- 5. Dynapyrazole A (6896) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]
A Comparative Guide to Small Molecule Dynein Inhibitors: Ciliobrevin D and Beyond
For Researchers, Scientists, and Drug Development Professionals
Cytoplasmic dynein, a motor protein essential for a multitude of cellular processes, has emerged as a significant target for therapeutic intervention and as a tool for basic research. The development of small molecule inhibitors has provided researchers with the ability to acutely and reversibly probe dynein function. This guide offers an objective comparison of Ciliobrevin D, the first-in-class dynein inhibitor, with other notable small molecule inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Distinct Approaches to Dynein Inhibition
Small molecule dynein inhibitors have been developed that target different aspects of the dynein motor's mechanochemical cycle.
-
This compound: This pioneering inhibitor functions by targeting the AAA+ ATPase domain of dynein. It inhibits both the basal and microtubule-stimulated ATPase activity of dynein 1 and 2, suggesting it may act as an ATP-competitive inhibitor.[1][2][3]
-
Dynapyrazole A: Developed through a chemical structure-guided design based on this compound, Dynapyrazole A exhibits a more refined mechanism. It primarily inhibits the microtubule-stimulated ATPase activity of dynein, with less of an effect on the basal ATPase activity.[2] This suggests a different mode of interaction with the dynein motor compared to this compound.
-
Dynarrestin: In contrast to the Ciliobrevins and Dynapyrazoles, Dynarrestin presents a unique mechanism of action. It inhibits dynein's interaction with microtubules without affecting its ATPase activity.[4][5][6] This uncoupling of ATP hydrolysis from microtubule binding provides a distinct tool for studying dynein function.
Quantitative Comparison of Dynein Inhibitors
The following table summarizes the key quantitative parameters for this compound and its alternatives. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
| Inhibitor | Target Dynein Isoform(s) | IC50 (in vitro Microtubule Gliding Assay) | IC50 (in vitro ATPase Assay) | IC50 (Hedgehog Signaling Inhibition in cells) | Key Mechanistic Feature |
| This compound | Dynein 1 and 2 | ~15 µM (Dynein 1)[2] | ~84 µM (Dynein 1, microtubule-stimulated)[5] | ~15.5 µM[2] | Inhibits both basal and microtubule-stimulated ATPase activity[2] |
| Dynapyrazole A | Dynein 1 and 2 | ~2.3 µM (Dynein 1), ~2.6 µM (Dynein 2)[2] | Primarily inhibits microtubule-stimulated ATPase activity[2] | ~1.9 µM[2] | More potent than this compound; inhibits microtubule-stimulated ATPase activity[2] |
| Dynarrestin | Dynein 1 and 2 | ~5 µM (Dynein 1) | Does not inhibit ATPase activity[5] | ~0.22 µM | Inhibits dynein-microtubule binding without affecting ATP hydrolysis[4][5] |
Dynein Inhibition and the Hedgehog Signaling Pathway
Cytoplasmic dynein 2 plays a crucial role in intraflagellar transport (IFT), the bidirectional movement of protein complexes along the primary cilium. This process is essential for the proper functioning of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis.
In the absence of a Hedgehog signal, the transmembrane protein Patched (Ptch1) localizes to the primary cilium and inhibits another transmembrane protein, Smoothened (Smo). Upon binding of a Hedgehog ligand to Ptch1, this inhibition is relieved, and Smo translocates into the cilium. This initiates a signaling cascade that ultimately leads to the activation of Gli transcription factors.
Dynein 2 is responsible for the retrograde transport of components within the cilium, including the return of IFT particles and signaling molecules to the base of the cilium. Inhibition of dynein 2 disrupts this retrograde transport, leading to the accumulation of proteins at the ciliary tip and a blockage of the Hedgehog signaling pathway.[7][8]
Caption: Dynein's role in Hedgehog signaling and the effect of inhibitors.
Experimental Protocols
Dynein ATPase Activity Assay
This protocol is adapted from previously described methods to measure the ATP hydrolysis rate of dynein in the presence of inhibitors.[1][9]
Materials:
-
Purified dynein motor domain
-
Microtubules (taxol-stabilized)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM potassium acetate, 2 mM MgCl2, 1 mM EGTA, 10% glycerol
-
ATP solution (with a trace amount of [γ-³²P]ATP for radioactive detection, or a non-radioactive malachite green-based detection system)
-
Dynein inhibitor stock solution (in DMSO)
-
96-well microplate
-
Scintillation counter (for radioactive assay) or microplate reader (for colorimetric assay)
Procedure:
-
Prepare a reaction mixture in the microplate wells containing assay buffer, microtubules (for stimulated activity), and the dynein inhibitor at various concentrations (or DMSO as a control).
-
Initiate the reaction by adding the purified dynein motor domain to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid for radioactive assay, or the malachite green reagent for the colorimetric assay).
-
Quantify the released inorganic phosphate (Pi).
-
Radioactive method: Separate the unreacted [γ-³²P]ATP from the released ³²Pi using a charcoal separation step, and measure the radioactivity of the supernatant using a scintillation counter.
-
Colorimetric method: Measure the absorbance of the phosphomolybdate-malachite green complex using a microplate reader at the appropriate wavelength (e.g., 620-650 nm).
-
-
Calculate the ATPase activity as the amount of Pi released per unit time per amount of dynein.
-
Determine the IC50 value by plotting the percentage of inhibition of ATPase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Microtubule Gliding Assay
This in vitro motility assay assesses the ability of dynein to move microtubules along a glass surface and is used to determine the effect of inhibitors on this motor activity.[1][2]
Materials:
-
Purified dynein
-
Fluorescently labeled microtubules (e.g., rhodamine-labeled)
-
Motility Buffer: Assay buffer supplemented with an ATP regeneration system (e.g., phosphocreatine/creatine kinase) and an oxygen scavenger system (e.g., glucose oxidase/catalase/glucose) to prevent photobleaching.
-
ATP solution
-
Dynein inhibitor stock solution (in DMSO)
-
Microscope slides and coverslips
-
Total internal reflection fluorescence (TIRF) microscope
Procedure:
-
Prepare a flow chamber by assembling a microscope slide and a coverslip with double-sided tape.
-
Coat the inside of the chamber with dynein by flowing in a solution of purified dynein and allowing it to adsorb to the glass surface.
-
Block the surface with a protein solution (e.g., casein) to prevent non-specific binding of microtubules.
-
Introduce the fluorescently labeled microtubules into the chamber in the presence of motility buffer containing ATP and the dynein inhibitor at various concentrations (or DMSO as a control).
-
Observe and record the movement of microtubules using a TIRF microscope equipped with a sensitive camera.
-
Analyze the microtubule gliding velocity using tracking software to measure the speed of individual microtubules.
-
Determine the IC50 value by plotting the microtubule gliding velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the microtubule gliding assay.
Off-Target Effects and Specificity
A critical consideration for the use of any small molecule inhibitor is its specificity.
-
This compound: While being a groundbreaking tool, this compound has been reported to have some off-target effects, and its potency in cellular assays can be lower than in in vitro assays, requiring higher concentrations that may increase the likelihood of off-target interactions.[10]
-
Dynapyrazole A: Developed to improve upon this compound, Dynapyrazole A exhibits higher potency, which can potentially reduce off-target effects by allowing for the use of lower concentrations.[2]
-
Dynarrestin: Studies have shown that Dynarrestin does not inhibit dynein's ATPase activity, distinguishing it from many other ATP-binding inhibitors and potentially reducing off-target effects on other ATPases. However, as with any small molecule, a thorough evaluation of its off-target profile in the specific experimental context is recommended.[5]
Conclusion
The development of small molecule inhibitors has revolutionized the study of cytoplasmic dynein. This compound paved the way, and subsequent inhibitors like Dynapyrazole A and Dynarrestin have provided researchers with a more diverse and potent toolkit. The choice of inhibitor will depend on the specific biological question being addressed, with careful consideration of their distinct mechanisms of action, potency, and potential off-target effects. The experimental protocols provided in this guide offer a starting point for the quantitative evaluation of these and future dynein inhibitors.
References
- 1. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dynarrestin | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 5. Dynarrestin, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dynein and Intraflagellar Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraflagellar transport protein 122 antagonizes Sonic Hedgehog signaling and controls ciliary localization of pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The dynein inhibitor this compound inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ciliobrevin D's Impact on Dynein ATPase Activity: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays used to validate the effect of Ciliobrevin D and its alternatives on the ATPase activity of dynein. Dynein, a crucial motor protein, powers various cellular processes through the hydrolysis of ATP. This compound is a widely used small molecule inhibitor of dynein's ATPase activity.[1][2][3] Understanding its precise effects and comparing it to other inhibitors is vital for research and therapeutic development. This document details the experimental protocols for key assays, presents comparative data, and visualizes the underlying molecular and experimental workflows.
Comparing Dynein ATPase Inhibitors: this compound vs. Dynapyrazole-A
This compound has been instrumental in elucidating the roles of cytoplasmic dynein. However, newer alternatives like Dynapyrazole-A offer increased potency.[4][5] This section compares these two inhibitors based on their reported effects on dynein's enzymatic activity.
Data Presentation: Quantitative Comparison of Dynein Inhibitors
| Inhibitor | Target Dynein Isoform(s) | Reported IC50 (in vitro) | Mechanism of Action on ATPase Activity | Key Distinguishing Feature |
| This compound | Cytoplasmic Dynein 1 and 2 | ~15-20 µM for Dynein 1 & 2[4] | ATP-competitive inhibitor, affecting the nucleotide-binding pocket.[6] | Inhibits both basal and microtubule-stimulated ATPase activity. |
| Dynapyrazole-A | Cytoplasmic Dynein 1 and 2 | ~2.3-2.6 µM for Dynein 1 & 2[5] | Primarily inhibits microtubule-stimulated ATPase activity.[5] | Significantly more potent than this compound and exhibits a distinct inhibitory profile.[4][5] |
Inferred Kinetic Effects on Dynein ATPase Activity
| Inhibitor | Effect on Vmax | Effect on Km |
| This compound | Likely no significant change (characteristic of competitive inhibition) | Likely increases (characteristic of competitive inhibition) |
| Dynapyrazole-A | Likely decreases (as it inhibits microtubule-stimulated activity) | May or may not change significantly |
Visualizing the Molecular Mechanism and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the dynein ATPase cycle, the inhibitory action of this compound, and the workflows of the biochemical assays.
Caption: Dynein ATPase cycle and the inhibitory mechanism of this compound.
Caption: General experimental workflow for dynein ATPase assays.
Experimental Protocols
Detailed methodologies for the key biochemical assays are provided below. These protocols are generalized and may require optimization based on the specific dynein preparation and laboratory conditions.
Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released during ATP hydrolysis. The reaction of Pi with molybdate and Malachite Green forms a colored complex that can be measured spectrophotometrically.
Materials:
-
Purified dynein (typically 10-100 nM final concentration)[7]
-
Taxol-stabilized microtubules (concentration to be optimized, often in the low µM range)[1]
-
Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
ATP solution (concentration range to be optimized for kinetic studies, e.g., 0.01-1 mM)
-
This compound or other inhibitors (at various concentrations)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Working Reagent: Mix 3 parts of Solution A with 1 part of Solution B. Prepare fresh.
-
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified dynein, and taxol-stabilized microtubules in a 96-well plate.
-
Add this compound or an alternative inhibitor at the desired concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
To initiate the reaction, add ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Generate a phosphate standard curve to determine the concentration of Pi released in each reaction.
-
Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg dynein) and determine the IC50, Vmax, and Km values.
Radioactive [γ-³²P]-ATP Assay
This highly sensitive assay directly measures the release of ³²P-labeled inorganic phosphate from [γ-³²P]-ATP.
Materials:
-
Purified dynein (typically 10-100 nM final concentration)[7]
-
Taxol-stabilized microtubules[1]
-
Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
[γ-³²P]-ATP (spiked into a stock of non-radioactive ATP)
-
This compound or other inhibitors
-
Stopping solution: e.g., 5% (w/v) activated charcoal in 20 mM phosphoric acid
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified dynein, and taxol-stabilized microtubules in microcentrifuge tubes.
-
Add this compound or an alternative inhibitor at the desired concentrations.
-
Initiate the reaction by adding the [γ-³²P]-ATP/ATP mixture.
-
Incubate at a controlled temperature for a specific time.
-
Stop the reaction by adding the charcoal-based stopping solution. The charcoal binds to the unhydrolyzed [γ-³²P]-ATP.
-
Centrifuge the tubes to pellet the charcoal.
-
Take an aliquot of the supernatant, which contains the released [γ-³²P]Pi.
-
Add the supernatant to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of Pi released based on the specific activity of the [γ-³²P]-ATP.
-
Determine the specific ATPase activity and kinetic parameters.
Luminescence-Based ATPase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced, which is then converted back to ATP and detected via a luciferase-luciferin reaction, generating a luminescent signal proportional to the ATPase activity.
Materials:
-
Purified dynein (typically 10-100 nM final concentration)[7]
-
Taxol-stabilized microtubules[1]
-
Assay Buffer
-
ATP
-
This compound or other inhibitors
-
Commercial ATPase assay kit (e.g., Promega ADP-Glo™) containing:
-
ADP-Glo™ Reagent (to terminate the ATPase reaction and deplete remaining ATP)
-
Kinase Detection Reagent (to convert ADP to ATP and generate a luminescent signal)
-
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Set up the ATPase reaction in a white, opaque 96-well plate with dynein, microtubules, assay buffer, and inhibitors as described for the other assays.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature for a specific time.
-
Add the ADP-Glo™ Reagent to each well to stop the ATPase reaction and consume the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and initiates the luciferase reaction. Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Measure the luminescence using a luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the ATPase activity.
-
Calculate the specific ATPase activity and kinetic parameters.
References
- 1. Dynein ATPase assays [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The Dynein Inhibitor this compound Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]
- 5. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ciliobrevin D: A Comparative Analysis of Potency in Biochemical vs. Cell-Based Assays
A deep dive into the inhibitory efficacy of Ciliobrevin D, a widely used cytoplasmic dynein antagonist, reveals significant variations in potency when evaluated in isolated biochemical systems versus complex cellular environments. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed protocols, to aid researchers in the optimal design and interpretation of their studies.
This compound is a cell-permeable small molecule that specifically and reversibly inhibits the AAA+ ATPase activity of cytoplasmic dynein 1 and 2, motor proteins crucial for a multitude of cellular processes including intracellular transport, mitosis, and ciliogenesis.[1][2] Its ability to disrupt these functions has made it a valuable tool for investigating the roles of dynein in health and disease. However, a critical consideration for its application is the observed disparity in its inhibitory concentration (IC50) between in vitro biochemical assays and cell-based functional assays. This guide aims to elucidate these differences, providing researchers with a clear understanding of this compound's potency in various experimental contexts.
Quantitative Comparison of Inhibitor Potency
The potency of this compound and a more recent, structurally distinct dynein inhibitor, Dynapyrazole A, has been assessed across different assay formats. The data, summarized in the tables below, highlight the variance in IC50 values, a key metric for inhibitor efficacy.
| Biochemical Assays | This compound (IC50) | Dynapyrazole A (IC50) | Reference |
| Dynein 1 ATPase Activity (basal) | 38 ± 6 µM | Not Reported | [3] |
| Dynein 1 Microtubule Gliding | 15 ± 2.9 µM | 2.3 ± 1.4 µM | [4] |
| Dynein 2 Microtubule Gliding | 20 ± 1.0 µM | 2.6 ± 1.3 µM | [4] |
| Cell-Based Assay | This compound (IC50) | Dynapyrazole A (IC50) | Reference |
| Hedgehog Signaling (Gli-luciferase reporter) | 15.5 ± 3 µM | 1.9 ± 0.6 µM | [3] |
The data reveals that while this compound's potency in the microtubule gliding assay (a complex biochemical assay) is comparable to its potency in the cell-based Hedgehog signaling assay, its inhibition of the basal dynein ATPase activity is notably weaker. In contrast, Dynapyrazole A demonstrates consistently higher potency across both biochemical and cell-based assays. This underscores the importance of selecting the appropriate assay for a given research question and considering the potential for discrepancies between in vitro and cellular potencies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental systems discussed, the following diagrams illustrate the Hedgehog signaling pathway, a key cellular process inhibited by this compound, and the general workflow for assessing inhibitor potency.
Figure 1. Simplified Hedgehog signaling pathway and the inhibitory action of this compound on cytoplasmic dynein-mediated transport of GLI transcription factors.
Figure 2. General experimental workflow for determining the IC50 of dynein inhibitors in biochemical and cell-based assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Dynein ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified dynein, which is inhibited by this compound.
-
Purification of Dynein: Bovine brain dynein or recombinant dynein motor domains are purified using established protocols.[2]
-
Reaction Mixture: The assay is typically performed in a buffer such as Tris-KCl at 37°C. The reaction mixture contains the purified dynein, microtubules (to stimulate activity, if required), and varying concentrations of the inhibitor (this compound).
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Quantification of Phosphate Release: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.[2]
-
Data Analysis: The rate of ATP hydrolysis is measured at different inhibitor concentrations, and the data are fitted to a dose-response curve to determine the IC50 value.
Microtubule Gliding Assay
This in vitro motility assay visualizes the movement of microtubules propelled by surface-adsorbed dynein motors.
-
Preparation of Flow Cells: Glass chambers are constructed and coated with an anti-GFP antibody if using GFP-tagged dynein.[4]
-
Immobilization of Dynein: A solution containing GFP-tagged dynein motor domains is introduced into the flow cell and allowed to bind to the antibody-coated surface.[4]
-
Introduction of Microtubules and ATP: Fluorescently labeled microtubules and a solution containing ATP and the dynein inhibitor at various concentrations are added to the flow cell.
-
Microscopy and Data Acquisition: The movement of microtubules is observed and recorded using fluorescence microscopy. Kymographs are generated to analyze the velocity of microtubule gliding.[4][5]
-
Data Analysis: The microtubule gliding velocity is measured at different inhibitor concentrations, and the IC50 is calculated from the dose-response curve.
Hedgehog Signaling Luciferase Reporter Assay
This cell-based assay measures the activity of the Hedgehog signaling pathway, which is dependent on dynein-mediated intraflagellar transport.
-
Cell Culture and Transfection: NIH/3T3 cells are stably or transiently transfected with a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (for normalization).[1][6][7]
-
Cell Treatment: Cells are treated with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) in the presence of varying concentrations of the dynein inhibitor.[1][4]
-
Cell Lysis and Luciferase Measurement: After a defined incubation period (e.g., 24-30 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.[1][6]
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability and transfection efficiency. The normalized luciferase activity is then plotted against the inhibitor concentration to determine the IC50 value.[3]
Conclusion
The potency of this compound as a cytoplasmic dynein inhibitor is highly dependent on the experimental context. While it shows consistent mid-micromolar efficacy in blocking the complex processes of microtubule gliding and Hedgehog signaling, its ability to inhibit the fundamental ATPase activity of dynein in a simplified biochemical system is weaker. This discrepancy likely arises from a multitude of factors present in cellular environments, including membrane permeability, off-target effects, and the complex regulation of dynein activity by interacting proteins. Researchers should, therefore, carefully consider these nuances when selecting this compound for their experiments and interpreting the resulting data. The availability of more potent and specific inhibitors, such as Dynapyrazole A, offers valuable alternatives for probing dynein function with greater precision. This guide provides the necessary data and protocols to make informed decisions and to design robust and reliable experiments in the study of cytoplasmic dynein.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]
- 4. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
Safety Operating Guide
Proper Disposal of Ciliobrevin D: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety information and detailed procedures for the proper disposal of Ciliobrevin D, a cell-permeable and reversible inhibitor of the AAA+ ATPase motor cytoplasmic dynein. Adherence to these guidelines is essential to ensure personnel safety and environmental protection. This compound is utilized in research to inhibit Hedgehog (Hh) signaling and primary cilia formation.[1][2][3]
Key Chemical and Safety Data
Proper handling and disposal of this compound require an understanding of its chemical and physical properties, as well as its hazard classifications. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₈Cl₃N₃O₂ | [4] |
| Molecular Weight | 392.62 g/mol | [2] |
| Appearance | Orange powder | |
| Solubility | Soluble in DMSO (2.5 mg/mL) | |
| Storage Temperature | -20°C | [5] |
| Storage Class | 11 (Combustible Solids) | [5] |
| Water Hazard Class (WGK) | WGK 3 (Highly hazardous to water) | [5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on its classification as a combustible solid and a substance highly hazardous to water.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated and disposed of as hazardous solid waste.
-
Liquid Waste (DMSO solution): Solutions of this compound in DMSO should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain.
3. Waste Collection and Storage:
-
Use only approved, leak-proof containers for hazardous waste.
-
Label containers clearly with "Hazardous Waste," the name "this compound," and the primary hazard(s) (e.g., "Combustible Solid," "Toxic").
-
Store waste containers in a designated, well-ventilated, and secure area away from heat sources and incompatible materials.
4. Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Ciliobrevin D
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ciliobrevin D, a potent inhibitor of cytoplasmic dynein. Adherence to these procedural steps will minimize risk and ensure operational integrity from acquisition to disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal and environmental protection is critical. The following table summarizes the required personal protective equipment and essential engineering controls.
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Class II Biosafety Cabinet | To prevent inhalation of the powdered compound and any aerosols generated during solution preparation. |
| Eye Protection | Chemical Splash Goggles and Face Shield | To protect eyes and face from splashes of this compound solutions. Standard safety glasses are not sufficient. |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, Solid-Front Protective Gown with Cuffs | To prevent skin contact. The gown should be resistant to chemical permeation. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Recommended when handling the powder outside of a ventilated enclosure. |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for the safe handling of this compound. This involves careful preparation, reconstitution, and storage of the compound.
Reconstitution Protocol
This compound is typically supplied as a powder and needs to be dissolved in a suitable solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a stock solution.
-
Preparation : Before opening the vial, ensure all necessary PPE is donned and you are working within a certified chemical fume hood or biosafety cabinet.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration.
-
Dissolution : Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage : Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol
-
Solid Waste : All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this compound waste down the drain.
-
Decontamination : All non-disposable equipment, such as glassware and spatulas, should be decontaminated by soaking in a suitable chemical inactivating solution before standard washing. The workspace within the fume hood should be thoroughly wiped down with an appropriate cleaning agent after each use.
-
Final Disposal : All hazardous waste containers must be disposed of through your institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these rigorous safety and handling protocols, research institutions can build a foundation of trust and confidence in their laboratory practices, ensuring the well-being of their personnel while advancing critical scientific endeavors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
